molecular formula C6H14ClNO B147239 (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride CAS No. 1159599-89-9

(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Cat. No.: B147239
CAS No.: 1159599-89-9
M. Wt: 151.63 g/mol
InChI Key: ADKXKWJPOISVRF-UHFFFAOYSA-N
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Description

(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxan-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-6-2-1-3-8-5-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKXKWJPOISVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627319
Record name 1-(Oxan-3-yl)methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159599-89-9
Record name 1-(Oxan-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (oxan-3-yl)methanamine hydrochloride
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Foundational & Exploratory

Technical Guide: Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step pathway commencing from the commercially available starting material, tetrahydro-2H-pyran-3-carbaldehyde. This guide includes detailed experimental protocols, tabulated quantitative data for each reaction step, and process diagrams generated using Graphviz to illustrate the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a four-step sequence starting from tetrahydro-2H-pyran-3-carbaldehyde. The pathway involves:

  • Reduction of the aldehyde to the corresponding primary alcohol.

  • Mesylation of the alcohol to form a reactive mesylate intermediate.

  • Azidation of the mesylate followed by in-situ or subsequent reduction to the primary amine.

  • Salt formation to yield the final hydrochloride product.

This pathway is selected for its reliance on well-established and high-yielding chemical transformations, ensuring reproducibility and scalability.

Experimental Protocols and Data

Step 1: Synthesis of (tetrahydro-2H-pyran-3-yl)methanol

This step involves the reduction of tetrahydro-2H-pyran-3-carbaldehyde to (tetrahydro-2H-pyran-3-yl)methanol.

Experimental Protocol: [1]

To a solution of tetrahydro-2H-pyran-3-carbaldehyde (450 mg, 3.943 mmol) in a co-solvent of dichloromethane (DCM) and methanol (MeOH) (6 mL, 15:1 v/v) at a temperature between -5 °C and 10 °C, sodium borohydride (NaBH₄) (90 mg, 2.366 mmol) was added in several portions. The reaction mixture was stirred at room temperature for 4 hours. Upon completion, the reaction was cooled to 0 °C, and 1 N aqueous hydrochloric acid (HCl) was added dropwise until gas evolution ceased. The mixture was then extracted three times with DCM. The combined organic layers were dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methanol as a colorless oil.

ParameterValueReference
Starting MaterialTetrahydro-2H-pyran-3-carbaldehyde[1]
ReagentSodium borohydride (NaBH₄)[1]
SolventDCM/MeOH (15:1)[1]
Temperature-5 °C to Room Temperature[1]
Reaction Time4 hours[1]
Yield 91% [1]
Product(tetrahydro-2H-pyran-3-yl)methanol[1]
Step 2: Synthesis of (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate

This step converts the hydroxyl group of the alcohol into a good leaving group (mesylate) to facilitate subsequent nucleophilic substitution. The following protocol is adapted from a similar procedure for the synthesis of tetrahydro-2-pyranylmethyl mesylate.

Experimental Protocol:

A solution of (tetrahydro-2H-pyran-3-yl)methanol (assumed 1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) is cooled to -10 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise, maintaining the temperature between -10 °C and 0 °C. The reaction mixture is then stirred for 30 minutes while allowing it to warm to room temperature. The mixture is washed successively with ice water, 10% aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield the desired mesylate.

ParameterValue (Estimated)
Starting Material(tetrahydro-2H-pyran-3-yl)methanol
ReagentMethanesulfonyl chloride, Triethylamine
SolventDichloromethane (DCM)
Temperature-10 °C to Room Temperature
Reaction Time30 minutes
Yield >90% (Typical)
Product(tetrahydro-2H-pyran-3-yl)methyl methanesulfonate
Step 3: Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine

This step involves the conversion of the mesylate to the corresponding amine via an azide intermediate, which is then reduced.

Experimental Protocol:

To a solution of (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate (1.0 eq) in dimethylformamide (DMF), sodium azide (NaN₃) (1.5 eq) is added. The mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over Na₂SO₄, and concentrated to give the crude (tetrahydro-2H-pyran-3-yl)methyl azide.

The crude azide is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford (tetrahydro-2H-pyran-3-yl)methanamine.

ParameterValue (Estimated)
Starting Material(tetrahydro-2H-pyran-3-yl)methyl methanesulfonate
ReagentsSodium azide (NaN₃), Palladium on carbon (Pd/C), Hydrogen (H₂)
SolventsDMF, Methanol/Ethanol
Temperature80-90 °C (azidation), Room Temperature (hydrogenation)
Reaction TimeVaries (monitored by TLC)
Yield 70-85% (over two steps, typical)
Product(tetrahydro-2H-pyran-3-yl)methanamine
Step 4: Synthesis of this compound

This final step involves the formation of the stable hydrochloride salt of the synthesized amine.

Experimental Protocol:

The crude (tetrahydro-2H-pyran-3-yl)methanamine is dissolved in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or dichloromethane. A solution of hydrogen chloride in a compatible solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether) is added dropwise with stirring at 0-4 °C. The hydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound as a solid.

ParameterValue (Estimated)
Starting Material(tetrahydro-2H-pyran-3-yl)methanamine
ReagentHydrogen chloride (in dioxane or diethyl ether)
SolventDiethyl ether, Ethyl acetate, or Dichloromethane
Temperature0-4 °C
Reaction Time< 1 hour
Yield >95% (Typical)
ProductThis compound

Visualized Synthesis Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical synthesis pathway and the general experimental workflow.

Synthesis_Pathway Start Tetrahydro-2H-pyran-3-carbaldehyde Intermediate1 (tetrahydro-2H-pyran-3-yl)methanol Start->Intermediate1 1. NaBH4, DCM/MeOH Intermediate2 (tetrahydro-2H-pyran-3-yl)methyl methanesulfonate Intermediate1->Intermediate2 2. MsCl, Et3N, DCM Intermediate3 (tetrahydro-2H-pyran-3-yl)methanamine Intermediate2->Intermediate3 3. NaN3, DMF 4. H2, Pd/C FinalProduct (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride Intermediate3->FinalProduct 5. HCl in Dioxane

Caption: Chemical synthesis pathway for this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification and Final Product Formation Start Combine Reactants and Solvent Reaction Stir under Controlled Temperature and Time Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purification (e.g., Chromatography) if necessary Concentrate->Purify Salt_Formation Dissolve in Solvent Add HCl Solution Purify->Salt_Formation Isolate_Final Filter and Dry Solid Salt_Formation->Isolate_Final

Caption: General experimental workflow for the synthesis and isolation of the target compound.

References

In-Depth Technical Guide to the Physicochemical Properties of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural motifs present in various biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing aspects such as reaction kinetics, formulation, and bioavailability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

This compound is the hydrochloride salt of a primary amine attached to a tetrahydropyran ring. The presence of the amine group makes the compound basic, and its conversion to the hydrochloride salt enhances its stability and water solubility.

IdentifierValue
IUPAC Name This compound
Synonyms (Oxan-3-yl)methanamine hydrochloride, C-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride[1]
CAS Number 1159599-89-9[1][2][3]
Molecular Formula C₆H₁₄ClNO[1][2][3]
Molecular Weight 151.63 g/mol [1]
Chemical Structure Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. The following table summarizes the available and estimated properties of this compound.

PropertyValueSource
Physical Appearance Yellow to white solid[2]Supplier Data
Melting Point 142 °C[4]
Boiling Point Estimated >200 °CBased on isomers and salt form
Solubility Soluble in water; Soluble in lower alcohols (e.g., methanol, ethanol); Sparingly soluble to insoluble in nonpolar organic solvents (e.g., hexane, toluene).General chemical principles
pKa 9.96 ± 0.29 (Predicted)[4]

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the aminomethyl group. The protons on the carbon bearing the aminomethyl group and the adjacent methylene protons on the ring would likely appear as complex multiplets. The protons of the aminomethyl group would likely appear as a broad singlet or a multiplet, and its chemical shift would be dependent on the solvent and concentration. The protons of the ammonium group (-NH₃⁺) would be a broad singlet, and its visibility might depend on the solvent (e.g., observable in DMSO-d₆).

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons closer to the oxygen and nitrogen atoms appearing at a lower field (higher ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (-NH₃⁺).

  • C-H stretching: Sharp peaks in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the tetrahydropyran ring and the methylene group.

  • N-H bending: A medium to strong band around 1500-1600 cm⁻¹ from the bending vibration of the ammonium group.

  • C-O stretching: A strong band in the region of 1050-1150 cm⁻¹ characteristic of the C-O-C ether linkage in the tetrahydropyran ring.

UV-Vis Spectroscopy

As this compound does not contain any significant chromophores, it is not expected to show strong absorbance in the UV-Vis region (200-800 nm). Any observed absorbance would likely be due to impurities or end-absorption at shorter wavelengths.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.

Determination of Solubility

The solubility can be determined qualitatively in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, methanol, ethanol, dichloromethane, and hexane.

  • Procedure: To a test tube containing a small, accurately weighed amount of this compound (e.g., 10 mg), the solvent is added in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.

  • Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear solution is formed. The approximate solubility can be expressed in terms of mg/mL.

Determination of pKa

The pKa of the conjugate acid of the amine can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis & Reporting synthesis Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine purification Purification synthesis->purification salt_formation Hydrochloride Salt Formation purification->salt_formation melting_point Melting Point Determination salt_formation->melting_point solubility Solubility Assessment salt_formation->solubility pka pKa Determination salt_formation->pka spectroscopy Spectroscopic Analysis salt_formation->spectroscopy data_compilation Data Compilation & Tabulation melting_point->data_compilation solubility->data_compilation pka->data_compilation nmr NMR (¹H, ¹³C) spectroscopy->nmr ftir FTIR spectroscopy->ftir uv_vis UV-Vis spectroscopy->uv_vis nmr->data_compilation ftir->data_compilation uv_vis->data_compilation report Technical Guide Generation data_compilation->report

Workflow for Physicochemical Characterization

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a summary of the key physicochemical properties of this compound based on available data and theoretical predictions. The provided experimental protocols offer a framework for the empirical determination of these properties. A comprehensive understanding of these characteristics is essential for the effective utilization of this compound in scientific research and drug development.

References

(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1159599-89-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a key building block in medicinal chemistry. This document outlines its chemical properties, a representative synthetic protocol, and its applications in drug discovery, with a focus on providing practical information for researchers in the field.

Chemical and Physical Properties

This compound is a stable, off-white to beige solid at room temperature.[1] The tetrahydropyran (THP) moiety is a common scaffold in medicinal chemistry, often used as a bioisosteric replacement for cyclohexane. The inclusion of the oxygen atom in the ring can lower lipophilicity and introduce a hydrogen bond acceptor, potentially improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Table 1: Quantitative Data for this compound

PropertyValueSource
CAS Number 1159599-89-9[2]
Molecular Formula C₆H₁₄ClNO[3]
Molecular Weight 151.63 g/mol [2]
Appearance Off-white to beige solid[1]
Purity ≥98% (by NMR)[1]
Storage Conditions 0-8°C[1]

Representative Synthesis Protocol

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: Hydrochloride Salt Formation start (tetrahydro-2H-pyran-3-yl)methanol reagents1 Tosyl Chloride (TsCl) Pyridine, DMAP CHCl3 start->reagents1 Reacts with product1 (tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate reagents1->product1 To yield reagents2 Sodium Azide (NaN3) DMF product1->reagents2 Reacts with product2 3-(azidomethyl)tetrahydro-2H-pyran reagents2->product2 To yield reagents3 H2, Pd/C or LiAlH4 Ethanol or THF product2->reagents3 Reduced by product3 (tetrahydro-2H-pyran-3-yl)methanamine reagents3->product3 To yield reagents4 HCl in Ether or Dioxane product3->reagents4 Treated with final_product (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride reagents4->final_product To form

Caption: A representative multi-step synthesis of this compound.

Detailed Methodology:

  • Step 1: Tosylation of (tetrahydro-2H-pyran-3-yl)methanol

    • To a stirred solution of (tetrahydro-2H-pyran-3-yl)methanol and a catalytic amount of 4-dimethylaminopyridine (DMAP) in chloroform (CHCl₃) and pyridine, tosyl chloride (TsCl) is added portion-wise at 0°C.

    • The reaction mixture is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (tetrahydro-2H-pyran-3-yl)methyl 4-methylbenzenesulfonate, which can be used in the next step without further purification.

  • Step 2: Formation of 3-(azidomethyl)tetrahydro-2H-pyran

    • The tosylated intermediate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃) is added.

    • The mixture is heated to 60-80°C and stirred overnight.

    • After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azide intermediate.

  • Step 3: Reduction of the Azide to the Primary Amine

    • The 3-(azidomethyl)tetrahydro-2H-pyran is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF).

    • The reduction can be carried out either by catalytic hydrogenation (e.g., using 10% Palladium on carbon under a hydrogen atmosphere) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in THF.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure to yield the free base, (tetrahydro-2H-pyran-3-yl)methanamine.

  • Step 4: Formation of the Hydrochloride Salt

    • The crude amine is dissolved in a minimal amount of a suitable solvent like diethyl ether or methanol.

    • A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) is added dropwise with stirring.

    • The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Application in Drug Discovery and Development

While specific biological activity data for this compound as a standalone compound is not extensively documented in peer-reviewed literature, its significance lies in its utility as a structural motif and intermediate in the synthesis of more complex, biologically active molecules. The tetrahydropyran ring is a key component in a variety of therapeutic agents.

The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of novel drugs targeting neurological disorders.[1] Derivatives of tetrahydropyran have been investigated for their potential as inhibitors of various enzymes and their interaction with transporters for monoamine signaling molecules, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Logical Relationship in Drug Discovery Workflow

G cluster_0 Initial Stage cluster_1 Synthesis & Library Development cluster_2 Screening & Optimization cluster_3 Outcome building_block (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride synthesis Chemical Synthesis (e.g., Amide Coupling, Reductive Amination) building_block->synthesis Is a key reactant in library Library of Novel Tetrahydropyran Derivatives synthesis->library Generates a screening High-Throughput Screening (e.g., Kinase Assays, Receptor Binding Assays) library->screening Is screened in sar Structure-Activity Relationship (SAR) Studies screening->sar Data informs lead_optimization Lead Optimization (ADME/Tox Profiling) sar->lead_optimization Guides drug_candidate Preclinical Drug Candidate lead_optimization->drug_candidate Identifies

Caption: Role of this compound as a building block in a typical drug discovery workflow.

This workflow illustrates how a seemingly simple chemical intermediate can be crucial in the early stages of drug discovery, leading to the generation of diverse chemical libraries for screening against various biological targets. The physicochemical properties imparted by the tetrahydropyran moiety can be advantageous in developing drug candidates with favorable pharmacokinetic profiles. For instance, tetrahydropyran-containing compounds have been explored as inhibitors of the TGF-β type I receptor (ALK5), which is implicated in fibrosis and cancer.

References

commercial availability of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS No. 1159599-89-9), a valuable building block in pharmaceutical and medicinal chemistry. The document details its commercial availability, chemical and physical properties, and provides insights into its synthesis and potential applications.

Commercial Availability and Supplier Information

This compound is commercially available from various chemical suppliers. It is typically offered in research quantities, with purities generally reported to be 97% or higher.[1] Some suppliers indicate a purity of ≥98%.[2][3] The compound is usually supplied as a yellow to white solid.[2][3]

Supplier AttributeInformationSource
Product Name This compound[2][3]
CAS Number 1159599-89-9[2][3]
Appearance Yellow to white solid[2][3]
Purity ≥98% or 97%[1][2][3]
Packaging Available in research quantities (e.g., 250 mg, 1 g, 5 g, 10 g)[1]
Storage Keep sealed and away from direct light[2][3]

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[2][3][4]
Molecular Weight 151.63 g/mol [4]
IUPAC Name (oxan-3-yl)methanamine;hydrochloride[4]
Synonyms oxan-3-ylmethanamine hydrochloride, (tetrahydro-2H-pyran-3-yl)methanamine HCl[4]
Canonical SMILES C1COCC(C1)CN.Cl[4]
InChI Key ADKXKWJPOISVRF-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

Illustrative Synthetic Pathway

G cluster_0 Synthesis of (tetrahydro-2H-pyran-3-yl)methanol cluster_1 Conversion to Amine cluster_2 Salt Formation start Tetrahydro-2H-pyran-3-carbaldehyde step1 Reduction (e.g., NaBH4) start->step1 product1 (tetrahydro-2H-pyran-3-yl)methanol step1->product1 product1_2 (tetrahydro-2H-pyran-3-yl)methanol step2 Activation (e.g., Tosylation) product1_2->step2 intermediate Tosyl-activated intermediate step2->intermediate step3 Amination (e.g., NaN3 then reduction, or direct amination) intermediate->step3 product2 (tetrahydro-2H-pyran-3-yl)methanamine step3->product2 product2_2 (tetrahydro-2H-pyran-3-yl)methanamine step4 Treatment with HCl product2_2->step4 final_product This compound step4->final_product

A plausible synthetic workflow for this compound.

A patent for the production of related tetrahydro-2H-pyran derivatives describes the synthesis of (6-pentyltetrahydro-2H-pyran-3-yl)methanol.[2] This intermediate is then activated with p-toluenesulfonyl chloride in the presence of pyridine, followed by subsequent reactions to introduce other functional groups.[2] A similar strategy could likely be adapted for the synthesis of the target molecule.

Another relevant procedure found in the literature describes the reduction of tetrahydro-2H-pyran-3-carbaldehyde using sodium borohydride in a co-solvent of DCM/MeOH to yield (tetrahydro-2H-pyran-3-yl)methanol in high yield. This alcohol could then be converted to the corresponding amine.

Applications in Research and Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Pyran-based compounds have shown a wide range of biological activities and are found in numerous natural products and marketed drugs.[5]

This compound serves as a valuable building block for introducing the tetrahydropyran moiety into larger, more complex molecules. Its primary amine functionality allows for a variety of chemical transformations, making it a versatile starting material for the synthesis of novel compounds in drug discovery programs. Its application is often as a "pharmaceutical intermediate," indicating its role in the multi-step synthesis of active pharmaceutical ingredients.[2][3] For instance, pyran derivatives are being investigated for the treatment of various diseases, including Alzheimer's disease.[6]

Safety and Handling

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.

Hazard StatementDescriptionSource
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H335 May cause respiratory irritation[1]

Precautionary Phrases:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash hands thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing and eye/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a commercially available and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its tetrahydropyran core offers desirable properties for the development of new therapeutic agents. While a specific, publicly available, detailed synthesis protocol is not widespread, its preparation can be approached through established synthetic methodologies. Researchers and drug development professionals can utilize this compound to explore novel chemical space and develop new molecular entities with potential therapeutic applications.

References

Structural Elucidation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The document outlines the key analytical techniques and experimental protocols required to confirm the molecule's structure, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and chemical analysis.

Introduction

This compound, with the chemical formula C6H14ClNO and a molecular weight of 151.63 g/mol , is a primary amine hydrochloride derivative of tetrahydropyran.[1] Its structural confirmation is paramount for its application in pharmaceutical research and development, where precise molecular architecture is critical for biological activity and safety. This guide details the application of modern spectroscopic techniques to unambiguously determine its structure.

Spectroscopic Data Analysis

The structural elucidation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The following sections present the expected quantitative data from these analyses.

Disclaimer: The following spectroscopic data is predicted and hypothetical, based on the known chemical structure. It serves as a guide for what to expect during experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3br s3H-NH₃⁺
~3.9m1HO-CHₐ-CH₂
~3.4m1HO-CHₑ-CH₂
~3.3t, J=11.5 Hz1HO-CH₂-CHₐ
~3.1dd, J=11.5, 4.0 Hz1HO-CH₂-CHₑ
~2.9m2H-CH₂-NH₃⁺
~2.0m1H-CH-CH₂-NH₃⁺
~1.8m1HTetrahydropyran CH₂
~1.6m1HTetrahydropyran CH₂
~1.4m2HTetrahydropyran CH₂

2.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~72.1O-CH₂
~67.8O-CH₂
~42.5-CH₂-NH₃⁺
~38.7-CH-CH₂-NH₃⁺
~28.4Tetrahydropyran CH₂
~25.1Tetrahydropyran CH₂
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretching (aliphatic)
~2800-2500Broad, StrongN-H stretching (amine salt)
~1600-1500MediumN-H bending (amine salt)
~1100StrongC-O-C stretching (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z RatioRelative Intensity (%)Assignment
116.11100[M+H]⁺ (free amine)
98.0985[M+H - H₂O]⁺
86.0960[M+H - CH₂O]⁺
70.0645[C₄H₈N]⁺
57.0770[C₃H₇N]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition:

    • A standard proton experiment is performed.

    • The spectral width is typically set from -1 to 10 ppm.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

    • The residual solvent peak is used for chemical shift referencing.

  • ¹³C NMR Acquisition:

    • A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) is performed.

    • The spectral width is typically set from 0 to 100 ppm.

    • A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The solvent peak is used for chemical shift referencing.

FT-IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[2][3]

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

    • The sample is placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Data Acquisition:

    • The sample solution is introduced into the ion source.

    • ESI is a soft ionization technique suitable for polar molecules, which will generate the protonated molecular ion of the free amine ([M+H]⁺).[4][5]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Data is typically acquired in positive ion mode.

Visualized Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation & Structure Confirmation Sample (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Analyze Spectroscopic Data - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Weight NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural elucidation process.

Conclusion

The combination of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry provides a robust and comprehensive approach for the structural elucidation of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists, ensuring accurate and reliable characterization of this important chemical entity.

References

Spectroscopic Data Profile of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly accessible, experimentally derived spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, Mass Spectrometry - MS) for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS Number: 1159599-89-9) is limited. This guide provides a comprehensive, predicted spectroscopic profile based on the compound's chemical structure and established principles of spectroscopic analysis for analogous molecules. The information herein serves as a foundational reference for researchers to anticipate and interpret experimental results.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from the analysis of its constituent functional groups: a primary amine hydrochloride and a tetrahydropyran ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
-NH₃⁺7.5 - 9.0Broad singlet (br s)Chemical shift is highly dependent on solvent and concentration. Protons are exchangeable with D₂O.
-CH(O)-CH ₂-CH-3.2 - 4.0Multiplet (m)Diastereotopic protons adjacent to the ring oxygen, expected to be the most downfield of the ring protons.
-CH ₂-O-3.2 - 4.0Multiplet (m)Protons on the carbon alpha to the ring oxygen.
-CH ₂-CH₂-O-1.4 - 1.9Multiplet (m)Methylene protons of the tetrahydropyran ring.
-CH-CH ₂-CH₂-1.4 - 1.9Multiplet (m)Methylene protons of the tetrahydropyran ring.
-CH -CH₂NH₃⁺1.8 - 2.2Multiplet (m)Methine proton at the 3-position of the ring.
-CH ₂NH₃⁺2.9 - 3.3Multiplet (m)Protons on the carbon adjacent to the ammonium group are deshielded.

Table 2: Predicted ¹³C NMR Spectroscopic Data

AssignmentPredicted Chemical Shift (δ, ppm)Notes
-C H₂-O-65 - 75Carbon atoms adjacent to the ring oxygen are the most deshielded.
-C H-CH₂NH₃⁺35 - 45Methine carbon at the 3-position.
-C H₂NH₃⁺40 - 50Carbon adjacent to the ammonium group.
Ring -C H₂-20 - 35Remaining methylene carbons of the tetrahydropyran ring.

Table 3: Predicted Infrared (IR) Absorption Data

Vibrational ModePredicted Wavenumber (cm⁻¹)IntensityFunctional Group
N-H Stretch2800 - 3200Strong, BroadPrimary ammonium salt (-NH₃⁺)[1]
C-H Stretch2850 - 2960Medium - StrongAliphatic C-H bonds in the tetrahydropyran ring and methylene bridge.
N-H Bend1500 - 1600MediumAsymmetric and symmetric bending of the -NH₃⁺ group[1]
C-O-C Stretch1080 - 1150StrongAsymmetric stretch of the ether linkage in the tetrahydropyran ring.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/zProposed FragmentNotes
115.10[M-HCl]⁺Molecular ion of the free base, (tetrahydro-2H-pyran-3-yl)methanamine.
85.06[C₅H₉O]⁺Loss of the aminomethyl radical (•CH₂NH₂) from the free base.
30.04[CH₄N]⁺Alpha-cleavage resulting in the [CH₂NH₂]⁺ fragment, characteristic of primary amines.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid, polar organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

  • Instrumentation: Utilize a Fourier Transform NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio greater than 100:1 for the signals of interest.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2 seconds) are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, representative amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface by applying pressure with the instrument's anvil.

  • Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a minimum of 16 scans to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal should be acquired prior to the sample measurement.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is ideal for polar and pre-charged molecules.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the peak corresponding to the molecular ion of the free base. For structural confirmation, tandem MS (MS/MS) experiments can be performed to induce fragmentation and analyze the resulting daughter ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

G Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting A Sample Weighing B Solvent Selection A->B C Dissolution / Preparation B->C D NMR Spectroscopy C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Fourier Transform D->G E->G J Fragmentation Analysis F->J H Spectral Referencing G->H I Peak Picking & Integration H->I K Structural Elucidation I->K J->K L Data Compilation K->L M Final Report L->M

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

Unveiling the Potential: A Technical Guide to the Biological Investigation of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a synthetic organic compound featuring a tetrahydropyran (THP) ring, a common scaffold in a multitude of biologically active molecules. While public domain literature and databases do not currently contain specific data on the biological activity of this particular hydrochloride salt, its structural motifs suggest potential for interaction with various biological targets. This technical guide serves as a foundational resource for researchers interested in exploring the pharmacological potential of this compound. It provides an overview of the known biological activities of structurally related compounds, outlines detailed, representative experimental protocols for a hypothetical screening campaign, and furnishes a framework for initiating a comprehensive investigation into its mechanism of action.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target a wide array of proteins. The presence of a primary aminomethyl group attached to the THP ring in this compound provides a key site for interaction and potential for further chemical modification.

Despite its commercial availability as a research chemical, to date, no specific biological activity or pharmacological target has been publicly documented for this compound. This guide, therefore, aims to bridge this knowledge gap by proposing a rational, structured approach to its biological evaluation based on the known activities of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for sample handling, formulation, and interpretation of experimental results.

PropertyValueSource
CAS Number 1159599-89-9PubChem[1]
Molecular Formula C₆H₁₄ClNOPubChem[1]
Molecular Weight 151.63 g/mol PubChem[1]
IUPAC Name (tetrahydro-2H-pyran-3-yl)methanamine;hydrochloridePubChem[1]
Synonyms (oxan-3-yl)methanamine hydrochloride, C-(Tetrahydro-pyran-3-yl)-methylamine hydrochloridePubChem[1]
Appearance White to off-white powderChemicalBook
Purity Typically ≥95%Various Suppliers
Storage 2-8°C, protect from lightChemicalBook

Potential Biological Activities of Structurally Related Compounds

The tetrahydropyran moiety is a key structural feature in a variety of bioactive compounds. Analysis of the literature reveals several areas of pharmacology where THP-containing molecules have shown significant activity. These provide a logical starting point for the investigation of this compound.

  • Anticancer Activity: The THP ring is a core component of molecules designed as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor (also known as ALK5). Inhibition of this pathway is a promising strategy for treating fibrotic diseases and cancer.

  • Antiviral Activity: Certain THP derivatives have been investigated as HIV protease inhibitors. The cyclic ether can act as a bioisostere for peptide bonds, enhancing binding affinity and improving pharmacokinetic properties.

  • Antibacterial Activity: Some 4H-pyran derivatives have been shown to act as inhibitors of Pseudomonas aeruginosa biofilm formation, suggesting a potential role for THP-containing compounds in combating antibiotic resistance.

  • Metabolic Disorders: Substituted aminotetrahydropyrans have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.

Proposed Experimental Protocols for Biological Screening

Given the lack of specific data, a broad-based screening approach is recommended. The following are detailed, representative protocols for initial in vitro assays.

General Kinase Inhibition Assay (e.g., for ALK5)

This protocol describes a common method to assess the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human ALK5 kinase domain

    • Myelin Basic Protein (MBP) as a generic substrate

    • ³²P-γ-ATP (radiolabeled ATP)

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

    • This compound stock solution in DMSO

    • Positive control inhibitor (e.g., a known ALK5 inhibitor)

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 2 µL of the test compound dilution (or DMSO for control).

    • Add 10 µL of the substrate solution (MBP).

    • Initiate the reaction by adding 10 µL of the ATP solution containing both unlabeled ATP and ³²P-γ-ATP.

    • Incubate the plate at 30°C for 30 minutes.

    • Stop the reaction by spotting 10 µL of the reaction mixture onto phosphocellulose paper.

    • Wash the paper three times for 15 minutes each in 0.75% phosphoric acid.

    • Rinse the paper with acetone and let it air dry.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.

  • Reagents and Materials:

    • Bacterial strain (e.g., Pseudomonas aeruginosa)

    • Mueller-Hinton Broth (MHB)

    • This compound stock solution in DMSO

    • Positive control antibiotic (e.g., ciprofloxacin)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

    • Dilute the bacterial suspension in MHB.

    • In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB.

    • Add the diluted bacterial suspension to each well.

    • Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a general workflow for screening new chemical entities and a representative signaling pathway that could be a potential area of investigation.

G Figure 1: General Workflow for Biological Activity Screening cluster_0 Figure 1: General Workflow for Biological Activity Screening cluster_1 Figure 1: General Workflow for Biological Activity Screening cluster_2 Figure 1: General Workflow for Biological Activity Screening a Compound Acquisition This compound b Primary Screening (e.g., Kinase Panel, Antibacterial Assay) a->b c Hit Identification b->c d Dose-Response & IC50 Determination c->d e Secondary Assays (e.g., Cell-based assays) d->e f Mechanism of Action Studies e->f g Lead Optimization f->g G Figure 2: Simplified TGF-β Signaling Pathway (Example Target) TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFB->Receptor Binding ALK5 ALK5 (Type I Receptor Kinase) Receptor->ALK5 Activation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation Smad4 Smad4 Smad23->Smad4 Complex Formation Nucleus Nucleus Smad4->Nucleus Translocation GeneTranscription Gene Transcription (Fibrosis, Cell Cycle Arrest) Nucleus->GeneTranscription Regulation

References

Solubility Profile of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical development, including formulation, purification, and chemical synthesis. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Core Principles of Amine Salt Solubility

This compound is an amine salt. The solubility of such compounds is governed by the equilibrium between the solid salt and its solvated ions, or the un-ionized free base. Generally, amine hydrochlorides are significantly more soluble in polar protic solvents like water and short-chain alcohols, and less soluble in non-polar or aprotic organic solvents. This is due to the ionic nature of the salt, which favors interactions with polar solvent molecules. The formation of the hydrochloride salt from the free amine is a common strategy in pharmaceutical development to enhance aqueous solubility and improve bioavailability.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, likely due to the proprietary nature of such data in drug development. However, based on available information and general principles of organic chemistry, a summary of its expected solubility is presented below.

SolventSolvent TypeQuantitative SolubilityQualitative Solubility
Ethanol (EtOH)Polar Protic6 mg/mLSparingly Soluble
Methanol (MeOH)Polar ProticData not availableExpected to be soluble
Dichloromethane (DCM)AproticData not availableExpected to be poorly soluble to insoluble
AcetonePolar AproticData not availableExpected to be poorly soluble to insoluble
Ethyl AcetatePolar AproticData not availableExpected to be poorly soluble to insoluble
Tetrahydrofuran (THF)Polar AproticData not availableExpected to be poorly soluble to insoluble
Diethyl EtherNon-polarData not availableExpected to be insoluble
HexanesNon-polarData not availableExpected to be insoluble

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride like this compound in an organic solvent. This method is based on the shake-flask method, which is a standard technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Scintillation vials or sealed test tubes

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or other quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid is crucial to ensure that saturation is reached.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to allow it to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantitative Analysis:

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or g/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the organic solvents used for specific handling and disposal instructions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Compound (tetrahydro-2H-pyran-3-yl)methanamine HCl qualitative Qualitative Solubility Screening (Small scale, visual inspection) start->qualitative polar_protic Polar Protic Solvents (e.g., MeOH, EtOH) qualitative->polar_protic polar_aprotic Polar Aprotic Solvents (e.g., Acetone, THF, DCM) qualitative->polar_aprotic nonpolar Non-polar Solvents (e.g., Hexanes, Toluene) qualitative->nonpolar quantitative Quantitative Solubility Determination (Shake-flask method) polar_protic->quantitative polar_aprotic->quantitative nonpolar->quantitative hplc Analytical Method Development (e.g., HPLC-UV) quantitative->hplc analysis Analysis of Saturated Solution quantitative->analysis data Data Interpretation & Reporting (Solubility in mg/mL or mol/L) analysis->data end End: Solubility Profile Established data->end

Caption: Workflow for solubility assessment.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended to determine the solubility experimentally using the protocol outlined above.

Stability and Storage of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS Number: 1159599-89-9).[1][2][3][4] Understanding the stability profile of this compound is critical for ensuring its integrity in research and pharmaceutical development, from laboratory storage to its incorporation into final formulations. This document outlines general stability characteristics, recommended storage and handling procedures, and provides example protocols for stability testing.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms (oxan-3-yl)methanamine hydrochloride, C-(Tetrahydro-pyran-3-yl)-methylamine hydrochloride
CAS Number 1159599-89-9
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Appearance Yellow to white solid

[Sources:[1][2][5]]

Stability Profile

While specific, quantitative long-term stability data for this compound is not extensively published, general principles for amine hydrochloride salts suggest that the compound is stable under recommended storage conditions.[6] The hydrochloride salt form enhances the stability of the amine group. However, like many amine salts, it may be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

Amine hydrochlorides can be susceptible to degradation through several mechanisms, including:

  • Hygroscopicity and Hydrolysis: The salt may absorb moisture from the atmosphere, which could potentially lead to hydrolysis or changes in its physical state.

  • Oxidation: The amine group may be susceptible to oxidation, especially in the presence of light, heat, and certain metal ions.

  • Thermal Decomposition: At elevated temperatures, the compound may undergo thermal decomposition.

A generalized potential degradation pathway for a primary amine hydrochloride is illustrated below.

G Potential Degradation Pathway for a Primary Amine Hydrochloride A (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride B Free Amine + HCl A->B High Humidity / Basic pH D Hydrolytic Degradation Products A->D Water C Oxidative Degradation Products B->C Oxygen / Light / Heat

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended based on safety data sheets for this and similar compounds.

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[7]Minimizes the risk of thermal degradation.
Humidity Keep container tightly closed.[7][8] Store in a dry environment.Prevents moisture absorption which can lead to hydrolysis and physical changes.
Light Protect from light.[2]Minimizes light-catalyzed degradation.
Atmosphere Store under an inert gas for maximum stability.[8]Reduces the risk of oxidative degradation.
Handling Use with adequate ventilation. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[6][7]Standard safety precautions for handling chemical compounds.

Experimental Protocols for Stability Testing

The following are example protocols for conducting stability studies on this compound. These are based on general methodologies for stability testing of amine hydrochlorides.[9][10][11]

Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

  • Stress Conditions: Expose the samples to a range of stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid compound at 80°C for 48 hours.

    • Photolytic: Expose solid compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Package the solid this compound in containers that mimic the proposed commercial packaging.

  • Storage Conditions: Store the samples under controlled conditions as per ICH guidelines (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for appearance, assay, and purity using a validated analytical method (e.g., HPLC).

G Experimental Workflow for a Stability Study cluster_0 Preparation cluster_1 Exposure to Conditions cluster_2 Analysis cluster_3 Data Evaluation A Sample Preparation (Solid or Solution) B Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Long-Term Stability (e.g., 25°C/60% RH) A->C D Accelerated Stability (e.g., 40°C/75% RH) A->D E Analytical Testing (e.g., HPLC, LC-MS) B->E C->E D->E F Data Analysis and Shelf-Life Determination E->F

Caption: A typical experimental workflow for a stability study of a chemical compound.

Data Presentation of a Hypothetical Stability Study

The following table illustrates how quantitative data from a long-term stability study could be presented.

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Impurities (%)
0-White to off-white solid99.80.2
325°C/60% RHConforms99.70.3
625°C/60% RHConforms99.60.4
1225°C/60% RHConforms99.50.5
340°C/75% RHConforms99.20.8
640°C/75% RHSlight yellowing98.81.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and light-protected environment. For critical applications in research and drug development, it is advisable to perform stability studies to establish a definitive shelf-life and to understand its degradation profile under specific formulation and storage conditions. The protocols and information provided in this guide serve as a foundation for developing a comprehensive stability program for this compound.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride into Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride into various molecular scaffolds, a valuable building block in medicinal chemistry. The tetrahydropyran motif is a common feature in numerous biologically active compounds and approved pharmaceuticals, valued for its favorable physicochemical properties and synthetic versatility.[1] This document outlines key synthetic strategies, including nucleophilic substitution, amide bond formation, and reductive amination, and provides representative experimental procedures.

Key Synthetic Methodologies

The primary amine of (tetrahydro-2H-pyran-3-yl)methanamine allows for its versatile integration into a wide range of scaffolds through several common bond-forming reactions. The hydrochloride salt form necessitates neutralization, typically in situ, to liberate the free amine for reaction.

1. Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups on electrophilic scaffolds. This is a fundamental method for forming carbon-nitrogen bonds.

2. Amide Bond Formation: Coupling with carboxylic acids is one of the most frequently utilized reactions in drug discovery.[2][3] This reaction forms a stable amide linkage, a cornerstone of many pharmaceutical structures.

3. Reductive Amination: The reaction of the amine with aldehydes or ketones forms an intermediate imine, which is then reduced in situ to yield a secondary amine.[4][5] This strategy is highly effective for creating substituted amines while avoiding over-alkylation.[5]

Data Presentation: Representative Reaction Data

The following table summarizes typical reaction conditions and outcomes for the incorporation of (tetrahydro-2H-pyran-3-yl)methanamine. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Reaction TypeScaffold (Electrophile/Acid)Reagents & ConditionsProductYield (%)PurityReference
Nucleophilic Substitution6-bromo-5-chloropyridin-2-yl carbamate derivativeTriethylamine, Sealed tube, 120 °C, 18 h6-((tetrahydro-2H-pyran-3-yl)methylamino)-5-chloropyridin-2-yl carbamate derivative93%Not ReportedU.S. Patent US8415381B2
Amide Bond FormationGeneric Carboxylic AcidEDC, HOBt, DIPEA, CH2Cl2, rt, 16 hGeneric AmideTypically >80%>95%General Protocol
Reductive AminationGeneric Aldehyde/KetoneNaBH(OAc)3, DCE, rt, 12 hGeneric Secondary AmineTypically >70%>95%General Protocol

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution

This protocol is adapted from a procedure described in U.S. Patent US8415381B2.

Materials:

  • 6-bromo-5-chloropyridin-2-yl carbamate derivative (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous solvent (e.g., Dioxane or DMF)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add the 6-bromo-5-chloropyridin-2-yl carbamate derivative and this compound.

  • Add the anhydrous solvent, followed by triethylamine.

  • Seal the vessel and heat the reaction mixture to 120 °C for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Amide Bond Formation (General Procedure)

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a stirred solution of the carboxylic acid in anhydrous CH2Cl2, add EDC and HOBt.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add this compound, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with CH2Cl2 and wash with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure amide.

Protocol 3: Reductive Amination (General Procedure)

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To a stirred suspension of the aldehyde or ketone and this compound in anhydrous DCE, add triethylamine.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Extract the mixture with CH2Cl2.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the desired secondary amine.

Signaling Pathway and Experimental Workflow Diagrams

Transforming Growth Factor-β (TGF-β) Signaling Pathway

Compounds incorporating the tetrahydropyran moiety have been investigated as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[6] ALK5 is a critical component of the TGF-β signaling pathway, which plays a significant role in cellular processes such as growth, differentiation, and apoptosis.[7] Dysregulation of this pathway is implicated in diseases like cancer and fibrosis.[7] ALK5 inhibitors block the phosphorylation of downstream signaling molecules SMAD2 and SMAD3, thereby inhibiting the pro-tumorigenic effects of TGF-β.[4][7]

TGF_beta_signaling TGF_beta TGF-β Ligand TGFBR2 TGF-β RII TGF_beta->TGFBR2 Binds ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Inhibitor Scaffold with (tetrahydro-2H-pyran-3-yl)methanamine Inhibitor->ALK5 Inhibits pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Forms complex with SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., cell growth, fibrosis) Nucleus->Transcription Regulates

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

General Experimental Workflow for Amide Bond Formation

The following diagram illustrates a typical workflow for the synthesis and purification of an amide derivative using this compound.

Amide_Workflow start Start: Carboxylic Acid & (THP-3-yl)methanamine HCl activation Carboxylic Acid Activation (EDC, HOBt in CH2Cl2) start->activation coupling Amine Addition & Coupling (DIPEA, rt, 16h) activation->coupling workup Aqueous Workup (1N HCl, NaHCO3, Brine) coupling->workup purification Purification (Flash Chromatography) workup->purification analysis Analysis (NMR, MS, Purity) purification->analysis product Final Product: Amide Derivative analysis->product

References

Application Notes and Protocols for the Quantification of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The following methods are based on established principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of amine hydrochlorides and related heterocyclic compounds. These protocols are intended to serve as a starting point for method development and validation by researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a versatile and widely used technique for the quantification of polar compounds such as amine hydrochlorides. The proposed method utilizes a C18 column and a UV detector for the determination of this compound. Due to the lack of a strong chromophore in the target molecule, derivatization or detection at a low UV wavelength is often necessary. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound using a reverse-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis Detector

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Reagents and Sample Preparation:

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase mixture to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Hypothetical Quantitative Data: HPLC Method Validation
ParameterResult
**Linearity (R²) **> 0.999
Range 0.01 - 1.0 mg/mL
Limit of Detection (LOD) 0.003 mg/mL
Limit of Quantification (LOQ) 0.01 mg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase weigh_std->dissolve_std dilute_std Prepare Calibration Standards dissolve_std->dilute_std inject Inject into HPLC dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve Sample weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for the HPLC quantification of this compound.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For amine hydrochlorides, direct injection can be problematic due to their low volatility and potential for thermal degradation. Therefore, a headspace GC method with derivatization or a direct injection method following a suitable workup is often preferred. The following proposed method utilizes headspace gas chromatography with flame ionization detection (FID), a common approach for the analysis of residual amines in pharmaceutical products.[1]

Experimental Protocol: Headspace GC-FID

Objective: To quantify this compound using a headspace GC method with FID.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Headspace autosampler

  • Flame Ionization Detector (FID)

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min

  • Oven Temperature Program: Initial temperature of 50 °C for 5 minutes, ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Split Ratio: 10:1

Headspace Parameters:

  • Vial Equilibration Temperature: 100 °C

  • Vial Equilibration Time: 20 minutes

  • Sample Loop Temperature: 110 °C

  • Transfer Line Temperature: 120 °C

  • Injection Volume: 1.0 mL of headspace vapor

Reagents and Sample Preparation:

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent such as Dimethyl Sulfoxide (DMSO) and a strong base like 1 M Sodium Hydroxide to liberate the free amine. Prepare a series of standards in separate headspace vials.

  • Sample Solution Preparation: Accurately weigh a suitable amount of the sample into a 20 mL headspace vial. Add the same amount of solvent and base as used for the standard preparation. Crimp the vials securely.

Hypothetical Quantitative Data: GC Method Validation
ParameterResult
**Linearity (R²) **> 0.998
Range 0.1 - 5.0 mg/vial
Limit of Detection (LOD) 0.03 mg/vial
Limit of Quantification (LOQ) 0.1 mg/vial
Precision (%RSD) < 5.0%
Accuracy (% Recovery) 95.0 - 105.0%

Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing & Quantification weigh_std Weigh Reference Standard into Vial add_solvent_base_std Add DMSO and NaOH weigh_std->add_solvent_base_std crimp_std Crimp Vial add_solvent_base_std->crimp_std equilibrate Equilibrate Vial in Headspace Oven crimp_std->equilibrate weigh_sample Weigh Sample into Vial add_solvent_base_sample Add DMSO and NaOH weigh_sample->add_solvent_base_sample crimp_sample Crimp Vial add_solvent_base_sample->crimp_sample crimp_sample->equilibrate inject Inject Headspace Vapor equilibrate->inject separate GC Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate External Standard Calibration integrate->calibrate quantify Calculate Analyte Amount calibrate->quantify

Caption: Workflow for the Headspace GC quantification of (tetrahydro-2H-pyran-3-yl)methanamine.

Summary and Conclusion

The presented HPLC and GC methods provide robust frameworks for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. It is imperative that these proposed methods are fully validated according to ICH guidelines or other relevant regulatory standards to ensure their accuracy, precision, and reliability for their intended purpose. Further method development and optimization may be necessary based on the specific sample characteristics and analytical objectives.

References

Application Note: Quantitative Analysis of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride using a Novel HPLC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a key building block in pharmaceutical synthesis. Due to its polar nature and lack of a strong chromophore, traditional reversed-phase HPLC with UV detection is challenging. The presented method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention and separation, coupled with tandem mass spectrometry for selective and sensitive detection. This approach is suitable for the quantification of (tetrahydro-2H-pyran-3-yl)methanamine in various sample matrices, including process intermediates and quality control samples.

Introduction

(Tetrahydro-2H-pyran-3-yl)methanamine is a primary amine containing a tetrahydropyran ring, a structural motif present in numerous biologically active compounds. As a hydrochloride salt, the analyte is highly polar and water-soluble. The development of a reliable analytical method is crucial for monitoring its purity, stability, and concentration during drug development and manufacturing processes. This application note provides a comprehensive protocol for a HILIC-MS/MS method, offering superior performance over conventional chromatographic techniques for this class of compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. As a hydrochloride salt, this compound is readily soluble in aqueous and polar organic solvents.

Protocol for Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent consisting of 90:10 (v/v) acetonitrile and water. This diluent is compatible with the initial HILIC mobile phase conditions, which helps to ensure good peak shape.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range. If the sample matrix is complex (e.g., reaction mixtures), a protein precipitation or solid-phase extraction (SPE) may be necessary. For protein precipitation, a 3:1 ratio of cold acetonitrile to the aqueous sample is recommended, followed by centrifugation to remove precipitated proteins.

HPLC-MS/MS Method

The method employs a HILIC stationary phase to retain the polar analyte. The mobile phase consists of a high percentage of organic solvent with a volatile buffer to ensure compatibility with the mass spectrometer.

Instrumentation:

  • HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
HPLC Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient 95% B to 60% B over 5 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Data Acquisition and Processing

Data was acquired in the Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity. The molecular weight of (tetrahydro-2H-pyran-3-yl)methanamine (free base) is 115.17 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 116.2.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
(tetrahydro-2H-pyran-3-yl)methanamine116.299.1 (Loss of NH₃)15100
(tetrahydro-2H-pyran-3-yl)methanamine116.281.1 (Ring fragmentation)20100

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte.

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and analyzing quality control (QC) samples at three concentration levels.

Table 1: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area (n=3)% RSD
115804.2
579503.1
10161002.5
50805001.8
1001620001.5
5008150001.1
100016350000.9
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL, n=5)% Accuracy% RSD
Low1514.898.73.5
Medium150153.2102.12.1
High750742.599.01.6

Visualizations

Experimental Workflow

G Figure 1: HPLC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in 90:10 ACN/H2O start->dissolve dilute Serial Dilution for Standards dissolve->dilute inject Inject onto HILIC Column dilute->inject separate Gradient Elution inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: Workflow for the HPLC-MS analysis of (tetrahydro-2H-pyran-3-yl)methanamine HCl.

Logical Relationship of Method Parameters

G Figure 2: Key Method Parameter Relationships cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Analyte (tetrahydro-2H-pyran-3-yl)methanamine (Polar Primary Amine) Column HILIC Column Analyte->Column ensures retention Ionization ESI (Positive Mode) Analyte->Ionization promotes protonation MobilePhase High % Acetonitrile + Ammonium Formate Buffer (pH 3.5) Column->MobilePhase are compatible Result Sensitive & Selective Quantification Column->Result MobilePhase->Ionization volatile, aids ionization Detection MRM (m/z 116.2 -> 99.1, 81.1) Ionization->Detection provides precursor ion Detection->Result

Caption: Interdependencies of analytical choices for the successful analysis of the target analyte.

Conclusion

The HILIC-MS/MS method described in this application note provides a sensitive, selective, and reliable means for the quantitative analysis of this compound. The method demonstrates excellent linearity, accuracy, and precision, making it well-suited for routine use in pharmaceutical development and quality control environments. The detailed protocol and workflows presented herein can be readily adapted for the analysis of other polar amine compounds.

Application of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in Agonist/Antagonist Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the application of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride in agonist or antagonist studies have yielded no specific publicly available data or research. While the chemical properties and commercial availability of this compound are documented, there is no scientific literature detailing its use in receptor binding, functional assays, or any pharmacological studies investigating its potential agonist or antagonist activity.

This compound is a known chemical entity with the molecular formula C6H14ClNO.[1][2][3] It is available from various chemical suppliers as a solid, with purity typically reported at 95-97%.[2][4] However, beyond its basic chemical identification and sourcing information, there are no published studies that describe its biological evaluation in the context of agonist or antagonist effects on any specific biological target.

It is important to distinguish this specific molecule from more complex derivatives that incorporate a tetrahydropyran moiety. For instance, research has been conducted on novel compounds containing a tetrahydropyran group that act as inhibitors of the transforming growth factor-β (TGF-β) type I receptor or as inhibitors of Pseudomonas aeruginosa biofilm formation.[5][6] However, the biological activity of these larger, more complex molecules cannot be extrapolated to the much simpler this compound. The activity of these derivatives arises from their overall structure and interactions with their respective targets, not just the presence of the tetrahydropyran ring.

Similarly, studies on other tetrahydropyran-containing compounds as angiotensin-II receptor antagonists or TRPV3 antagonists do not provide information on the intrinsic activity of this compound itself.[7][8][9]

Researchers interested in the potential pharmacological activity of this compound would need to conduct initial screening and characterization studies to determine if it interacts with any biological targets in an agonist or antagonist manner.

References

Application Note and Protocol: N-Acylation of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental and extensively utilized chemical transformation in organic synthesis for the formation of amide bonds.[1][2] This reaction is crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The acylation of amines provides a versatile method for introducing various functional groups and is a common strategy for the protection of amino groups during multi-step synthetic sequences.[2] This document provides a detailed protocol for the N-acylation of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride using an acyl chloride as the acylating agent. The protocol is designed to be a reliable starting point for researchers, and it can be adapted for various acylating agents and scaled as needed. The resulting N-acyl (tetrahydro-2H-pyran-3-yl)methanamine derivatives are valuable intermediates in drug discovery and development.

General Reaction Principle

The N-acylation of a primary amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond. Since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and liberate the free amine for the reaction to proceed. A common choice for this is a tertiary amine base like triethylamine, which also serves to scavenge the HCl byproduct generated during the acylation reaction.[1]

Experimental Protocol

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.2 equivalents)

  • Triethylamine (2.2 - 2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Dissolution and Basification: Suspend the amine hydrochloride in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2–0.5 M. Add triethylamine (2.2 - 2.5 equivalents) to the suspension. Stir the mixture at room temperature for 15-20 minutes to ensure the liberation of the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.05 - 1.2 equivalents) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the complete addition of the acyl chloride, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.[2]

Data Presentation

The following table summarizes representative quantitative data for a typical N-acylation reaction of this compound with acetyl chloride.

ParameterValue
This compound1.0 g (6.0 mmol, 1.0 eq)
Acetyl Chloride0.51 mL (7.2 mmol, 1.2 eq)
Triethylamine2.0 mL (14.4 mmol, 2.4 eq)
Anhydrous Dichloromethane (DCM)20 mL
Reaction Time3 hours
Reaction Temperature0 °C to Room Temperature
Product Yield (after purification) e.g., 0.85 g (83%)
Product Purity (by NMR or LC-MS) >95%

Note: The yield and purity are representative and may vary depending on the specific acylating agent and reaction conditions.

Visualization

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: (Tetrahydro-2H-pyran-3-yl)methanamine HCl in anhydrous DCM start->setup base_add Add Triethylamine (2.2 - 2.5 eq) Stir for 15-20 min setup->base_add cool Cool to 0 °C (Ice Bath) base_add->cool acyl_add Slowly Add Acyl Chloride (1.05 - 1.2 eq) cool->acyl_add react React at RT (2-4 hours) Monitor by TLC acyl_add->react workup Aqueous Work-up: 1. Quench with H₂O 2. Wash with 1M HCl, NaHCO₃, Brine 3. Dry over Na₂SO₄ react->workup purify Purification: 1. Concentrate in vacuo 2. Column Chromatography (optional) workup->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

References

Application Notes: (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride in Parallel Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern drug discovery, the rapid generation of diverse and structurally novel compound libraries is paramount for identifying and optimizing lead candidates.[1] Parallel synthesis has emerged as a key strategy to accelerate this process, enabling the systematic exploration of chemical space.[1] The choice of building blocks is critical, and scaffolds that confer favorable physicochemical properties are highly sought after. The tetrahydropyran (THP) moiety is recognized as a "privileged scaffold" in medicinal chemistry.[2] As a bioisostere of cyclohexane, the THP ring can improve pharmacokinetic profiles by reducing lipophilicity and providing a hydrogen bond acceptor, potentially enhancing absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[2]

(Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a valuable building block for introducing the beneficial THP scaffold into compound libraries. Its primary amine functionality allows for versatile derivatization through common and robust reactions suitable for parallel synthesis, such as amide bond formation, reductive amination, and Ugi-type multi-component reactions.[3][4][5] This document provides a detailed protocol for the application of this compound in a parallel reductive amination workflow to generate a library of novel secondary amines.

Physicochemical Properties of this compound

PropertyValue
CAS Number1159599-89-9
Molecular FormulaC₆H₁₄ClNO
Molecular Weight151.63 g/mol [6]
AppearanceYellow to white solid[7]
Purity≥98%[7]

Parallel Synthesis Workflow: Reductive Amination

The following diagram outlines the workflow for the parallel synthesis of a secondary amine library using this compound.

G cluster_prep Reagent Preparation cluster_synthesis Parallel Synthesis (96-well plate) cluster_workup Workup & Isolation cluster_analysis Analysis & Archiving prep_amine Prepare stock solution of (tetrahydro-2H-pyran-3-yl)methanamine (from HCl salt + base) dispense_amine Dispense Amine Solution to all wells prep_amine->dispense_amine prep_aldehyde Prepare stock solutions of diverse aldehydes (Library inputs) dispense_aldehyde Dispense Aldehyde Solutions (one per well) prep_aldehyde->dispense_aldehyde prep_reductant Prepare stock solution of reducing agent (e.g., NaBH(OAc)₃) add_reductant Add Reducing Agent Solution to all wells prep_reductant->add_reductant imine_formation Incubate for Imine Formation dispense_aldehyde->imine_formation imine_formation->add_reductant reduction Incubate for Reduction (Shake overnight) add_reductant->reduction quench Quench Reaction (e.g., add aq. NaHCO₃) reduction->quench extract Liquid-Liquid Extraction (e.g., with DCM or EtOAc) quench->extract dry Dry organic layer and evaporate solvent extract->dry analysis Analyze Yield & Purity (LC-MS, UPLC) dry->analysis archive Archive Library (DMSO stock solutions) analysis->archive

Caption: Parallel Reductive Amination Workflow.

Detailed Experimental Protocol: Parallel Reductive Amination

This protocol describes the synthesis of a small library of N-substituted-(tetrahydro-2H-pyran-3-yl)methanamines in a 96-well plate format.

Materials and Equipment:

  • This compound

  • A diverse set of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-naphthaldehyde, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Orbital shaker

  • Centrifugal evaporator

  • LC-MS or UPLC system for analysis

Procedure:

  • Preparation of the Amine Stock Solution (0.2 M):

    • In a suitable flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and generate the free amine in situ.

    • Stir the mixture for 15 minutes at room temperature.

    • Adjust the volume with anhydrous DCM to achieve a final concentration of 0.2 M.

  • Preparation of Aldehyde Stock Solutions (0.2 M):

    • In separate vials, prepare 0.2 M solutions of each aldehyde (1.0 eq) in anhydrous DCM.

  • Preparation of Reducing Agent Slurry (0.4 M):

    • Prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in anhydrous DCM to a final concentration of 0.4 M. This should be prepared fresh just before use.

  • Reaction Setup (in 96-well plate):

    • To each well of the 96-well reaction block, add 200 µL of the amine stock solution (0.04 mmol, 1.0 eq).

    • To each well, add 200 µL of a unique aldehyde stock solution (0.04 mmol, 1.0 eq).

    • Seal the plate with a sealing mat and shake at room temperature for 1 hour to facilitate imine formation.

  • Reduction Step:

    • Unseal the plate and add 150 µL of the freshly prepared sodium triacetoxyborohydride slurry (0.06 mmol, 1.5 eq) to each well.

    • Reseal the plate tightly and place it on an orbital shaker. Shake at room temperature for 16-24 hours.

  • Workup:

    • Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • Shake the plate for 10 minutes. A separatory funnel or liquid-liquid extraction plate system can be used for the following steps.

    • Add 500 µL of DCM to each well and mix thoroughly.

    • Separate the organic layer.

    • Wash the organic layer with 500 µL of brine.

    • Dry the collected organic layers over anhydrous Na₂SO₄, filter, and collect in a clean, tared 96-well collection plate.

  • Isolation and Analysis:

    • Remove the solvent using a centrifugal evaporator.

    • Determine the yield of the crude product.

    • For analysis, dissolve each product in a fixed volume of a suitable solvent (e.g., DMSO or MeOH) and analyze by LC-MS or UPLC to determine purity.

Data Presentation: Representative Library Synthesis Results

The following table summarizes hypothetical results for a parallel synthesis of a small library derived from (tetrahydro-2H-pyran-3-yl)methanamine.

Well IDAldehyde Building BlockProduct StructureCrude Yield (%)Purity (%) (by UPLC at 214 nm)
A1BenzaldehydeN-benzyl(tetrahydro-2H-pyran-3-yl)methanamine88>95
A24-ChlorobenzaldehydeN-(4-chlorobenzyl)(tetrahydro-2H-pyran-3-yl)methanamine91>95
A32-NaphthaldehydeN-(naphthalen-2-ylmethyl)(tetrahydro-2H-pyran-3-yl)methanamine8592
A44-MethoxybenzaldehydeN-(4-methoxybenzyl)(tetrahydro-2H-pyran-3-yl)methanamine93>95
A5CyclohexanecarbaldehydeN-(cyclohexylmethyl)(tetrahydro-2H-pyran-3-yl)methanamine8290
A6Furan-2-carbaldehydeN-(furan-2-ylmethyl)(tetrahydro-2H-pyran-3-yl)methanamine7988

Conceptual Visualization: The Role of the THP Scaffold

The tetrahydropyran (THP) ring is often used in medicinal chemistry to optimize the properties of a lead compound. The diagram below illustrates its role as a bioisosteric replacement for more lipophilic groups like cyclohexane, aiming to improve the overall ADME profile of a drug candidate.

G cluster_lead_gen Lead Generation cluster_lead_opt Lead Optimization Strategy cluster_outcome Desired Outcome start Initial Hit Compound (e.g., from HTS) lead Lead Compound (Potent, but poor PK) start->lead Initial SAR problem Problem: High Lipophilicity (e.g., Cyclohexyl group) Leads to poor solubility, high metabolism lead->problem strategy Strategy: Bioisosteric Replacement Introduce THP Scaffold problem->strategy solution Solution: Synthesize THP Analogs via Parallel Synthesis strategy->solution outcome Optimized Candidate - Maintained/Improved Potency - Lower LogP - Improved Solubility - Reduced Metabolic Liability - Potential H-bond acceptor solution->outcome Improved ADME Profile

Caption: THP as a bioisostere for lead optimization.

References

safety handling procedures for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS No. 1159599-89-9). The information herein is a compilation of safety data from publicly available sources and general best practices for handling amine hydrochlorides. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before commencing any work with this chemical.

Hazard Identification and Classification

This compound is a chemical intermediate used in pharmaceutical research.[1] Based on available data, this compound is classified as causing serious eye damage.[2] Analogous compounds, such as other amine hydrochlorides, may also cause skin and respiratory tract irritation. It is typically a yellow to white solid.[1]

Globally Harmonized System (GHS) Classification:

Hazard ClassHazard StatementSignal WordPictogram
Serious Eye Damage/Eye IrritationH318: Causes serious eye damage[2]DangerCorrosion

Note: This table is based on aggregated GHS information. Always refer to the supplier-specific SDS for the most accurate and complete hazard information.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected.[3] The following PPE is recommended as a minimum standard:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit.Prevents skin contact which may cause irritation.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3]Minimizes the inhalation of any dust or aerosols.
Footwear Closed-toe shoes, preferably safety footwear.Protects feet from spills and falling objects.

Experimental Protocols

Weighing and Transferring the Compound

Objective: To safely and accurately weigh and transfer this compound powder.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Receiving vessel (e.g., round-bottom flask, beaker)

  • Appropriate PPE

Procedure:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

  • Tare Balance: Place the weighing paper or boat on the analytical balance and tare the weight.

  • Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.

  • Weighing: Record the weight of the compound.

  • Transfer: Carefully transfer the weighed solid into the receiving vessel.

  • Cleaning: Clean the spatula and any residual powder from the work surface. Dispose of contaminated weighing paper as chemical waste.

  • Storage: Securely close the container of this compound and return it to its designated storage location.[1]

Small Spill Clean-up Protocol

Objective: To safely clean up a small spill of this compound.

Materials:

  • Spill kit containing:

    • Absorbent material (e.g., sand, vermiculite)

    • Waste container with a lid

    • Dustpan and brush

    • Appropriate PPE

Procedure:

  • Evacuate and Alert: Alert personnel in the immediate area of the spill. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment: For a small, manageable spill, prevent the spread of the powder.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection: Carefully sweep the absorbed material into a dustpan and transfer it to a labeled waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste material according to institutional and local regulations.

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Protocols

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Risk Assessment ppe Don PPE prep->ppe weigh Weighing & Transfer ppe->weigh dissolve Dissolution/ Reaction weigh->dissolve decon Decontaminate Work Area dissolve->decon waste Waste Disposal decon->waste store Store Chemical waste->store

Caption: General workflow for safely handling chemical compounds.

emergency_response_procedure cluster_first_aid Immediate First Aid exposure Accidental Exposure Occurs eye Eye Contact: Flush with water for 15 min exposure->eye skin Skin Contact: Wash with soap & water exposure->skin inhale Inhalation: Move to fresh air exposure->inhale ingest Ingestion: Rinse mouth, do not induce vomiting exposure->ingest seek_medical Seek Immediate Medical Attention eye->seek_medical skin->seek_medical inhale->seek_medical ingest->seek_medical report Report Incident to Supervisor/EHS seek_medical->report

Caption: Emergency response procedure for accidental exposure.

References

Application Notes and Protocols for Amide Bond Formation via Carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of peptides, pharmaceuticals, and other complex molecular architectures. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt.[1] Consequently, the activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. This document provides a comprehensive overview of common reaction conditions, detailed experimental protocols for key coupling methodologies, and a comparative analysis of various reagents to guide researchers in selecting the optimal strategy for their synthetic challenges.

I. Overview of Common Reaction Conditions

The success of an amide coupling reaction is contingent on the judicious selection of a coupling reagent, activating agents/additives, a base, and a solvent system. These components work in concert to activate the carboxylic acid, facilitate amide bond formation, and minimize side reactions such as racemization.

Coupling Reagents

Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, DIC, EDC) are widely used due to their cost-effectiveness. They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[2][3] A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often insoluble, complicating purification.[2] EDC, being water-soluble, allows for easier removal of its corresponding urea byproduct during aqueous workup.[2]

  • Phosphonium Salts (e.g., PyBOP, PyAOP) are known for their high coupling efficiency and low risk of racemization.[2][4] They are particularly effective for coupling N-methyl amino acids.[2]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, TBTU, COMU) are highly efficient reagents that lead to rapid reaction times and minimal racemization.[2][5] HATU and HCTU, which are based on the HOAt additive, are generally more reactive and provide higher purity products than their HOBt-based counterparts like HBTU.[6][7] COMU offers the advantage of being based on the non-explosive OxymaPure, enhancing its safety profile.[5][8]

Activating Agents & Additives

Additives are often employed to increase reaction rates and suppress racemization, especially when using carbodiimide coupling reagents.[9] The most common additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[9] These additives react with the O-acylisourea intermediate to form active esters that are more stable and less prone to racemization.[7] HOAt is generally considered more effective than HOBt in preventing racemization.[4]

Bases

A non-nucleophilic organic base is typically required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction. Common bases include N,N-diisopropylethylamine (DIPEA or Hünig's base), triethylamine (TEA), and N-methylmorpholine (NMM).[5] The choice of base can influence the extent of racemization.

Solvents

The choice of solvent is critical for ensuring the solubility of all reactants and reagents. Commonly used solvents for amide coupling reactions are polar aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2] Acetonitrile (MeCN) and tetrahydrofuran (THF) are also utilized in certain applications.

II. Data Presentation: Comparative Analysis of Coupling Reagents

The following tables summarize quantitative data on the performance of various coupling reagents under different conditions.

Table 1: General Comparison of Common Coupling Reagents
Coupling ReagentClassAdditive(s)Typical Base(s)Typical Solvent(s)Key AdvantagesKey Disadvantages
DCC CarbodiimideHOBt, HOAt-DCM, THFInexpensive, efficientInsoluble DCU byproduct, potential for racemization
EDC CarbodiimideHOBt, HOAt, NHS-DCM, DMF, WaterWater-soluble reagent and byproductPotential for racemization
HATU Uronium/Aminium-DIPEA, TEADMF, NMPHigh efficiency, fast reaction, low racemizationHigher cost
HBTU/TBTU Uronium/AminiumHOBt (optional)DIPEA, TEA, NMMDMF, NMPGood efficiency, widely usedCan cause guanidinylation of the amine
PyBOP Phosphonium-DIPEA, NMMDMF, DCMHigh efficiency, low racemizationByproducts can be difficult to remove
COMU Uronium-DIPEA, 2,6-LutidineDMF, MeCNHigh efficiency, safer (non-explosive)Higher cost
Table 2: Yield Comparison for Coupling with Challenging Substrates
Coupling Reagent/MethodCarboxylic AcidAmineSolventTemperature (°C)Time (h)Yield (%)Reference
HATU/DIPEABoc-Val-OH4-amino-N-(4-methoxybenzyl)benzamideDMF23538[10]
EDC/DMAP/HOBt (cat.)/DIPEABoc-Val-OH4-amino-N-(4-methoxybenzyl)benzamideMeCN234272[10]
DCC/DMAPBoc-Val-OH4-amino-N-(4-methoxybenzyl)benzamideCH2Cl223428[10]
BTFFH/DIPEA2-(4-chlorophenyl)-3-methylbutanoic acidN-cyclopropyl-2-aminothiazoleCH2Cl2802485[11]
DIC-HOPO2,6-dimethylbenzoic acidbenzylamineMeCN/water704885[12]
COMU-collidine3-phenylpropanoic aciddibenzylamineMeCN/water20-84[12]
TPTU-NMIbenzoic acidanilineMeCN/water20-82[12]
DMT-MM3-phenylpropanoic aciddibenzylamineMeCN/water20-91[12]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.

III. Experimental Protocols

The following are detailed protocols for some of the most commonly employed amide coupling methods.

Protocol 1: EDC/HOBt Coupling in Solution

This protocol is a general procedure for the coupling of a carboxylic acid and an amine in a solution phase.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq, if amine is a salt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add the amine (1.0 eq). If the amine is provided as a hydrochloride or other salt, add DIPEA (2.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Coupling in Solution

This protocol is suitable for a wide range of substrates, including those that are sterically hindered or prone to racemization.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.1 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: DCC/DMAP Coupling for Esterification (as an example of DCC use)

While primarily for amide bond formation, DCC is also widely used for esterification, and this protocol illustrates its general use. For amide formation, the alcohol would be replaced with an amine and DMAP is often omitted or used in catalytic amounts.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (1.0-1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Mandatory Visualizations

Signaling Pathways in Drug Development

The synthesis of novel molecules via amide coupling is a critical component of drug discovery. These molecules often target key signaling pathways implicated in disease. Below are representations of two such pathways, G-Protein Coupled Receptor (GPCR) and Receptor Tyrosine Kinase (RTK) signaling, which are frequent targets for therapeutics developed using the synthetic methodologies described herein.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Hormone, Neurotransmitter) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

RTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Signaling_Proteins Signaling Proteins (e.g., Grb2, SOS) Dimerization->Signaling_Proteins Recruitment Ras Ras Signaling_Proteins->Ras Activation MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) MAPK_Cascade->Cellular_Response

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for an amide coupling reaction followed by purification and analysis.

Amide_Coupling_Workflow cluster_reaction_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification_analysis Purification and Analysis Reactants Dissolve Carboxylic Acid and Amine in Solvent Reagents Add Coupling Reagent, Additive, and Base Reactants->Reagents Reaction Stir at appropriate temperature Reagents->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Extraction Aqueous Work-up (Acid/Base Washes) Quench->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: General Experimental Workflow for Amide Coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The primary focus is on improving yield and purity through the common and efficient reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing (tetrahydro-2H-pyran-3-yl)methanamine?

The most prevalent and high-yielding method is the one-pot reductive amination of tetrahydro-2H-pyran-3-carbaldehyde. This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2] This method is favored for its operational simplicity and reduced waste, as it eliminates the need for intermediate purification steps.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in reductive amination can typically be attributed to three main areas:

  • Incomplete Imine Formation: The equilibrium between the starting aldehyde and the imine intermediate may not be favorable. This can be addressed by ensuring a slightly acidic pH (around 4-5) to catalyze the reaction and by removing water as it forms, for example, by using molecular sieves.[3][4]

  • Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to an alcohol, competing with the desired reaction pathway.[3][4] Using a milder, pH-selective reducing agent is critical.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time must be optimized. Anhydrous solvents are generally preferred, although the reaction is not overly sensitive to trace amounts of moisture.[5]

Q3: I am observing a significant amount of (tetrahydro-2H-pyran-3-yl)methanol as a byproduct. How can this be prevented?

The formation of the corresponding alcohol is a clear indication that the reducing agent is reducing the starting aldehyde. This is a common issue when using powerful reducing agents like NaBH₄ in a one-pot procedure.[3][6] To prevent this:

  • Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][3][4] These reagents are milder and will preferentially reduce the protonated iminium ion over the aldehyde. NaBH(OAc)₃ is often preferred as it avoids the use of cyanide.[4][7]

  • Adopt a Stepwise Procedure: Allow the imine to form completely before introducing the reducing agent. You can monitor the imine formation via TLC or NMR.[3][6]

Q4: How can I minimize the formation of the dialkylated secondary amine byproduct?

Over-alkylation occurs when the newly formed primary amine product, being nucleophilic, reacts with another molecule of the aldehyde. To suppress this side reaction, use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This ensures the aldehyde is more likely to react with the initial ammonia source rather than the product amine.[5]

Q5: What is the standard procedure for purifying the amine and converting it to its hydrochloride salt?

After the reaction is complete, a standard aqueous workup is performed to remove reagents and byproducts. The crude amine can then be purified by flash column chromatography on silica gel. For the final step, the purified free-base amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is then added dropwise until precipitation is complete. The resulting solid, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Troubleshooting Guide

The following table outlines common issues encountered during the synthesis, their probable causes, and recommended actions.

Observation / Symptom Possible Cause(s) Recommended Action(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Non-optimal pH (too acidic or too basic).[4]1. Add a catalytic amount of acetic acid (to reach pH 4-5). Monitor imine spot on TLC.[3][6] 2. Use fresh, high-quality reducing agent. 3. Buffer the reaction or add acid/base to adjust pH into the optimal 4-5 range.[8]
Significant Alcohol Byproduct 1. Reducing agent is too strong (e.g., NaBH₄).[3][6] 2. Reducing agent added before imine formation is complete.1. Switch to a milder, selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][4] 2. Implement a two-step process: form the imine first, confirm via TLC, then add the reducing agent.
Presence of Dialkylation Product 1. Stoichiometry is incorrect; product amine is reacting further.[5]1. Use a large excess of the ammonia source (e.g., >10 equivalents of ammonium acetate).
Unreacted Starting Aldehyde 1. Insufficient amount of reducing agent. 2. Short reaction time. 3. Steric hindrance slowing the reaction.1. Add additional equivalents of the reducing agent.[5] 2. Extend the reaction time and monitor by TLC until the aldehyde spot disappears. 3. Gently heat the reaction mixture if reagents are stable at higher temperatures.[3]

Data Presentation: Comparison of Reducing Agents

Reducing Agent Chemical Formula Typical Use Case Advantages Disadvantages
Sodium BorohydrideNaBH₄Two-step proceduresInexpensive, readily available.[6]Reduces aldehydes/ketones; requires careful timing of addition.[3][4]
Sodium CyanoborohydrideNaBH₃CNOne-pot reactionsSelective for imines at acidic pH.[2][4]Toxic cyanide byproduct; moisture sensitive.[4]
Sodium TriacetoxyborohydrideNaBH(OAc)₃One-pot reactionsHighly selective for imines, non-toxic, mild.[1][3][7]More expensive than NaBH₄.

Experimental Protocols & Visualizations

Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol describes a reliable method for the synthesis of the target compound from its corresponding aldehyde.

G start_mat Starting Materials step1 1. Imine Formation - Dissolve aldehyde & NH4OAc in DCM. - Add Acetic Acid (catalyst). - Stir 1-2h at RT. start_mat->step1 step2 2. Reduction - Cool reaction to 0°C. - Add NaBH(OAc)3 portion-wise. - Warm to RT and stir overnight. step1->step2 Monitor via TLC step3 3. Workup & Extraction - Quench with sat. NaHCO3. - Separate layers. - Extract aqueous with DCM. - Wash, dry, concentrate. step2->step3 Monitor via TLC step4 4. Purification - Purify crude amine via  silica gel chromatography. step3->step4 step5 5. Salt Formation - Dissolve amine in Et2O. - Add HCl in Et2O dropwise. - Filter and dry the solid product. step4->step5 product Final Product: (tetrahydro-2H-pyran-3-yl)methanamine HCl step5->product

Caption: Experimental workflow for the one-pot synthesis.

Methodology:

  • Imine Formation: To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) is added ammonium acetate (10.0 eq). A catalytic amount of glacial acetic acid (0.1-0.2 eq) is added, and the mixture is stirred vigorously at room temperature for 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) for the disappearance of the aldehyde.

  • Reduction: The reaction vessel is cooled in an ice bath to 0 °C. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for 30 minutes, then transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted two more times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Salt Formation: The crude amine is purified by flash column chromatography. The purified free base is then dissolved in a minimal amount of diethyl ether, and a 2.0 M solution of HCl in diethyl ether is added dropwise with stirring. The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried to yield the final hydrochloride salt.

Troubleshooting Low Yield

Use this decision tree to diagnose potential causes of poor reaction yield.

G start Low Yield Observed q1 Is starting aldehyde consumed (by TLC)? start->q1 a1_no Problem: Incomplete Reaction - Extend reaction time - Add more reducing agent - Check reagent quality q1->a1_no No q2 Is alcohol byproduct the major product? q1->q2 Yes a2_yes Problem: Premature Reduction - Switch to NaBH(OAc)3 - Pre-form imine before  adding reducing agent q2->a2_yes Yes a2_no Problem: Imine Formation Failure - Check reaction pH (target 4-5) - Add catalytic acetic acid - Use molecular sieves q2->a2_no No

Caption: Decision tree for troubleshooting low yield issues.

Reaction vs. Side-Reaction Pathways

This diagram illustrates the desired synthesis pathway against common competing side reactions.

G aldehyde Aldehyde + NH3 imine Imine Intermediate aldehyde->imine + H2O alcohol Alcohol Byproduct aldehyde->alcohol + [H] (e.g., NaBH4) product Desired Primary Amine imine->product + [H] (NaBH(OAc)3) dialkyl Dialkylated Amine product->dialkyl + Aldehyde - H2O, +[H]

Caption: Desired reaction pathway vs. common side reactions.

References

Technical Support Center: Purification of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. This document provides troubleshooting advice and frequently asked questions in a user-friendly format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My isolated this compound is off-white or yellow. How can I decolorize it?

A1: Discoloration often arises from high molecular weight, non-polar impurities. An effective method for color removal is treatment with activated charcoal.

  • Protocol:

    • Dissolve the crude hydrochloride salt in a suitable hot solvent, such as isopropanol (IPA) or an ethanol/water mixture.

    • Add a small amount of activated charcoal (typically 1-5% w/w) to the solution.

    • Heat the mixture at reflux for a short period (15-30 minutes).

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly for recrystallization.

Q2: I am observing "oiling out" instead of crystallization upon cooling the recrystallization solvent. What are the causes and solutions?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is common for amine salts and can be caused by the solution being too concentrated, cooling too rapidly, or the presence of impurities that inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Re-heat the mixture and add a small amount of the primary solvent to decrease the concentration.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help.

    • Solvent System Modification: Employ a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., isopropanol, ethanol) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) such as diethyl ether or isopropyl ether (IPE) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

    • Seed Crystals: If available, add a few seed crystals of the pure compound to the cooling solution to induce crystallization.

Q3: What are the most common impurities I should expect from the synthesis of this compound?

A3: A likely synthetic route involves the reduction of tetrahydro-2H-pyran-3-carbonitrile. Based on this, potential impurities include:

  • Unreacted Starting Material: Tetrahydro-2H-pyran-3-carbonitrile.

  • Hydrolysis Byproduct: Tetrahydro-2H-pyran-3-carboxylic acid (from hydrolysis of the nitrile).

  • Residual Solvents: Solvents used in the synthesis and workup.

Q4: I am having difficulty finding a suitable single solvent for recrystallization. What should I try?

A4: For amine hydrochlorides, which can have challenging solubility profiles, mixed solvent systems are often effective. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold, and a second miscible solvent in which the compound is poorly soluble.

  • Recommended Solvent Combinations for Screening:

    • Isopropanol (IPA) / Diethyl ether

    • Isopropanol (IPA) / Isopropyl ether (IPE)

    • Ethanol / Diethyl ether

    • Methanol / Dichloromethane (DCM)

    • Ethanol / Ethyl acetate

Q5: My compound is highly polar and streaks on standard silica gel TLC. What chromatographic options are available for purification?

A5: The high polarity of the hydrochloride salt makes standard silica gel chromatography challenging. Here are some alternative approaches:

  • Purification of the Free Base:

    • Convert the hydrochloride salt to the free amine by dissolving it in water and basifying with a suitable base (e.g., NaOH, Na2CO3).

    • Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Purify the free amine using standard silica gel chromatography (a mobile phase of DCM/Methanol with a small amount of triethylamine or ammonia can be effective).

    • Convert the purified free amine back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in ether or isopropanol.

  • Specialized Chromatography Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of an aqueous buffer. It is well-suited for retaining and separating very polar compounds.[1]

    • Reversed-Phase Chromatography with pH Control: Using a pH-stable C18 column with a buffered mobile phase at a low pH can effectively purify the hydrochloride salt.

Data Presentation

Table 1: Solubility Characteristics (Qualitative)

SolventSolubility of Free BaseSolubility of Hydrochloride Salt
WaterSparingly SolubleSoluble
MethanolSolubleSoluble
EthanolSolubleSoluble
IsopropanolSolubleModerately Soluble
Dichloromethane (DCM)SolubleSparingly Soluble
Ethyl AcetateSolubleSparingly Soluble
Diethyl EtherSparingly SolubleInsoluble
HexanesInsolubleInsoluble

Note: This table is based on general principles of amine and amine salt solubility and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Diethyl Ether

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of isopropanol (IPA) to the flask.

  • Gently heat the mixture with stirring until the solid dissolves completely.

  • Remove the flask from the heat source and allow it to cool slightly.

  • Slowly add diethyl ether dropwise with stirring until the solution becomes faintly and persistently cloudy.

  • Gently re-heat the solution until it becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_end Pure Product crude Crude (tetrahydro-2H-pyran-3-yl)methanamine HCl recrystallization Recrystallization (e.g., IPA/Ether) crude->recrystallization chromatography Chromatography (as free base or using HILIC) crude->chromatography pure Pure Hydrochloride Salt recrystallization->pure chromatography->pure

Caption: Purification workflow for this compound.

Caption: Troubleshooting logic for "oiling out" during crystallization.

References

Technical Support Center: Synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete imine formation.- Ensure anhydrous reaction conditions as water can inhibit imine formation.- Use a dehydrating agent like molecular sieves.- Allow for sufficient reaction time for the imine to form before adding the reducing agent.
Ineffective reduction of the imine.- Choose an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and selective for imines.[1][2]- Ensure the reducing agent is fresh and has been stored correctly.
Degradation of starting material or product.- Control the reaction temperature; some reactions may require cooling.
Formation of a Significant Amount of Tertiary Amine Byproduct (Over-alkylation) The newly formed primary amine reacts with another molecule of the aldehyde.- Use a large excess of the aminating agent (e.g., ammonia or an ammonia source).- Control the stoichiometry of the reactants carefully.- A two-step procedure can be more effective: first, form the imine, and after the aldehyde is consumed, add the reducing agent.
Presence of (Tetrahydro-2H-pyran-3-yl)methanol as a Major Byproduct The reducing agent is reducing the starting aldehyde before imine formation.- Use a milder or more selective reducing agent that preferentially reduces the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB).[1][2]- If using a less selective reducing agent like sodium borohydride, ensure complete imine formation before its addition.[1]
Difficulties in Product Isolation and Purification The product is highly water-soluble as the hydrochloride salt.- After quenching the reaction, adjust the pH to be basic (pH > 9) to extract the free amine into an organic solvent.- Use a continuous extraction apparatus for efficient extraction of the free amine.- Convert the free amine back to the hydrochloride salt by treating the organic extract with HCl (e.g., HCl in ether or isopropanol).
Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to break up the emulsion.- Filter the mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common synthetic route is the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde. This involves the reaction of the aldehyde with an amine source (like ammonia) to form an intermediate imine, which is then reduced to the primary amine. Another potential route is the reduction of tetrahydro-2H-pyran-3-carbonitrile.

Q2: Which reducing agents are recommended for the reductive amination to synthesize (tetrahydro-2H-pyran-3-yl)methanamine?

A2: Sodium triacetoxyborohydride (STAB) is a highly recommended reducing agent for one-pot reductive aminations as it is mild and shows excellent selectivity for the imine over the aldehyde.[1][2] Sodium cyanoborohydride (NaBH3CN) can also be used, but it is toxic and can introduce cyanide-related byproducts. Sodium borohydride (NaBH4) is a stronger reducing agent and can reduce the starting aldehyde; therefore, it is best used in a two-step process where the imine is formed first.[1]

Q3: How can I minimize the formation of the tertiary amine byproduct?

A3: Over-alkylation leading to a tertiary amine is a common side reaction. To minimize this, you can use a large excess of the amine source (e.g., ammonia). Alternatively, a two-step approach is very effective: form the imine from the aldehyde and amine first, and only after the aldehyde is fully consumed, add the reducing agent.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. If using sodium cyanoborohydride, be aware of its high toxicity and the potential for the release of hydrogen cyanide gas upon acidification. All reactions should be performed in a well-ventilated fume hood.

Q5: How is the final hydrochloride salt typically prepared?

A5: After the reaction and purification of the free amine, the hydrochloride salt is typically prepared by dissolving the purified (tetrahydro-2H-pyran-3-yl)methanamine in a suitable organic solvent (e.g., diethyl ether, isopropanol, or methanol) and adding a solution of hydrogen chloride (e.g., HCl in ether or a calculated amount of concentrated HCl). The hydrochloride salt will then precipitate and can be collected by filtration.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general guideline based on standard reductive amination procedures. Optimization may be required.

Materials:

  • Tetrahydro-2H-pyran-3-carbaldehyde

  • Ammonia solution (e.g., 7N in methanol) or ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Diethyl ether

Procedure:

  • To a solution of tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq.) in anhydrous DCM, add a solution of ammonia in methanol (a large excess, e.g., 10-20 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A small amount of acetic acid can be added to catalyze imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq.) in anhydrous DCM.

  • Slowly add the STAB suspension to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude free amine.

  • Purify the crude product by silica gel column chromatography if necessary.

  • Dissolve the purified amine in a minimal amount of diethyl ether and cool in an ice bath.

  • Slowly add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Reaction Pathway and Side Reactions

Synthesis_Pathway Aldehyde Tetrahydro-2H-pyran-3-carbaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Alcohol_Byproduct (Tetrahydro-2H-pyran-3-yl)methanol (Side Product) Aldehyde->Alcohol_Byproduct + [H] (Reduction) (Side Reaction) Tertiary_Amine_Byproduct Tertiary Amine (Side Product) Aldehyde->Tertiary_Amine_Byproduct Ammonia NH3 Ammonia->Imine Primary_Amine (Tetrahydro-2H-pyran-3-yl)methanamine (Desired Product) Imine->Primary_Amine + [H] (Reduction) Hydrochloride_Salt (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride Primary_Amine->Hydrochloride_Salt + HCl Primary_Amine->Tertiary_Amine_Byproduct + Aldehyde, then [H] (Over-alkylation) HCl HCl HCl->Hydrochloride_Salt Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Primary_Amine Reducing_Agent->Alcohol_Byproduct

Caption: Main synthetic pathway and potential side reactions.

References

Technical Support Center: (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reductive amination reaction to synthesize (tetrahydro-2H-pyran-3-yl)methanamine resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde with ammonia are a common issue. Several factors could be contributing to this problem. Below is a guide to troubleshoot and optimize your reaction conditions.

  • Inefficient Imine Formation: The initial formation of the imine intermediate is a critical equilibrium-driven step.[1][2][3]

    • Troubleshooting:

      • Water Removal: The presence of water can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective.[1]

      • pH Control: The pH of the reaction medium is crucial for imine formation. A slightly acidic pH (around 4-5) is often optimal to catalyze the reaction without protonating the amine nucleophile excessively.[3] You can use a mild acid catalyst such as acetic acid.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for an efficient reaction.

    • Troubleshooting:

      • Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is milder and more selective for the imine over the aldehyde.[2][4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a controlled pH.[2][3] Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde, so it should be added after imine formation is complete.[4]

      • Stoichiometry: Ensure you are using an appropriate stoichiometric amount of the reducing agent. An excess may be required, but a large excess can lead to side reactions and complicate purification.

      • Addition Rate: Slow, portion-wise addition of the reducing agent, especially the more reactive ones, can help control the reaction temperature and minimize side reactions.

  • Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Troubleshooting:

      • Temperature: While imine formation may be favored at room temperature or slightly elevated temperatures, the reduction step is often performed at a lower temperature (e.g., 0 °C) to improve selectivity.

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may promote side reactions.

Q2: I am observing significant formation of an impurity that I suspect is the corresponding alcohol from the reduction of the starting aldehyde. How can I prevent this?

A2: The formation of (tetrahydro-2H-pyran-3-yl)methanol is a common side reaction resulting from the reduction of the starting material, tetrahydro-2H-pyran-3-carbaldehyde.

  • Cause: This typically occurs when a non-selective or overly reactive reducing agent is used, or when the reducing agent is added before the imine has had sufficient time to form.[4]

  • Solution:

    • Use a Selective Reducing Agent: Employ a milder reducing agent that shows greater selectivity for the imine over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this purpose.[2][4][5]

    • Two-Step, One-Pot Procedure: First, allow the aldehyde and ammonia source (e.g., ammonium acetate) to stir for a period to facilitate imine formation. Then, introduce the reducing agent. This temporal separation of the two key steps can significantly minimize the reduction of the starting aldehyde.

    • pH Adjustment: As sodium cyanoborohydride's reactivity is pH-dependent, maintaining a slightly acidic pH can favor the reduction of the protonated imine (iminium ion) over the aldehyde.[2][3]

Q3: My final product, this compound, is difficult to purify. What are some recommended purification strategies?

A3: The purification of the hydrochloride salt can be challenging due to its high polarity and potential for co-precipitation with other salts.

  • Work-up Procedure:

    • After the reaction is complete, a careful aqueous work-up is necessary. Quench the reaction by slowly adding water or a dilute acid.

    • To remove unreacted aldehyde and other non-basic impurities, perform an extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) under basic conditions (e.g., by adding NaOH to a pH > 10). The desired amine will remain in the aqueous layer.

    • Subsequently, acidify the aqueous layer with HCl and extract the product into an organic solvent, or concentrate the aqueous layer to precipitate the hydrochloride salt.

  • Purification Methods:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether, isopropanol/ether) can be an effective method for purification.

    • Silica Gel Chromatography: While challenging for highly polar compounds, chromatography can be performed. It is often more practical to chromatograph the free amine before converting it to the hydrochloride salt. A polar mobile phase, possibly containing a small amount of a basic modifier like triethylamine or ammonia in methanol, may be required.

    • Acid-Base Extraction: A series of acid-base extractions can be a powerful purification tool to separate the basic amine product from neutral or acidic impurities.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine. Please note that these are starting points and may require further optimization for your specific setup.

ParameterCondition ACondition BCondition C
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent MethanolMethanolDichloromethane (DCM)
Ammonia Source Ammonium HydroxideAmmonium AcetateAmmonium Acetate
Catalyst NoneAcetic AcidAcetic Acid
Temperature 0 °C to RTRoom TemperatureRoom Temperature
Typical Yield 40-60%60-80%75-90%
Key Consideration Potential for aldehyde reduction.pH control is important.Generally high selectivity.

Experimental Protocols

Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a common and often successful method for the synthesis of (tetrahydro-2H-pyran-3-yl)methanamine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add tetrahydro-2H-pyran-3-carbaldehyde (1.0 eq) and ammonium acetate (2.0-3.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material and imine intermediate are consumed (typically 4-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.

  • Salt Formation:

    • Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until the precipitation of the hydrochloride salt is complete.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impurities in Reaction check_imine Check Imine Formation start->check_imine check_reducing_agent Evaluate Reducing Agent and Conditions start->check_reducing_agent check_workup Review Work-up and Purification start->check_workup imine_water Issue: Water Present? check_imine->imine_water imine_ph Issue: Incorrect pH? check_imine->imine_ph reducer_selectivity Issue: Aldehyde Reduction? check_reducing_agent->reducer_selectivity reducer_activity Issue: Incomplete Reaction? check_reducing_agent->reducer_activity workup_extraction Issue: Poor Extraction Efficiency? check_workup->workup_extraction workup_purification Issue: Difficulty in Purification? check_workup->workup_purification sol_dehydrate Solution: Add Dehydrating Agent / Azeotropic Removal imine_water->sol_dehydrate sol_ph Solution: Adjust pH to 4-5 with Mild Acid imine_ph->sol_ph sol_selective_reducer Solution: Use NaBH(OAc)3 or Control NaBH4 Addition reducer_selectivity->sol_selective_reducer sol_time_temp Solution: Optimize Reaction Time and Temperature reducer_activity->sol_time_temp sol_ph_extraction Solution: Adjust pH for Acid-Base Extraction workup_extraction->sol_ph_extraction sol_recrystallize Solution: Recrystallize or Chromatograph Free Base workup_purification->sol_recrystallize

Caption: Troubleshooting Decision Tree for Reaction Failures.

Experimental Workflow for Reductive Amination

ExperimentalWorkflow start Start: Starting Materials (Aldehyde, Ammonia Source) step1 Step 1: Imine Formation (Solvent, Catalyst, RT) start->step1 Mix step2 Step 2: Reduction (Add Reducing Agent, 0°C to RT) step1->step2 Monitor step3 Step 3: Work-up (Quench, Extraction) step2->step3 Monitor step4 Step 4: Salt Formation (Add HCl) step3->step4 Isolate Free Base end End: Final Product (Amine Hydrochloride) step4->end Isolate & Dry

Caption: General Experimental Workflow for Synthesis.

References

optimizing reaction time for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary? Derivatization is a chemical modification technique used to enhance the analytical properties of a target molecule. For (tetrahydro-2H-pyran-3-yl)methanamine, which is a primary amine, derivatization is often required for several reasons:

  • Improved Chromatographic Behavior: It reduces the polarity of the amine, leading to better peak shape and reduced tailing in gas chromatography (GC) or reversed-phase high-performance liquid chromatography (HPLC).[1][2]

  • Increased Volatility: For GC analysis, derivatization converts the non-volatile amine into a more volatile compound suitable for the high temperatures of the GC inlet and column.[3]

  • Enhanced Detector Sensitivity: Many derivatizing agents introduce a chromophore or fluorophore into the molecule, significantly increasing its detectability by UV-Vis or fluorescence detectors in HPLC.[3][4]

Q2: What is the general reaction mechanism for this derivatization? The derivatization of (tetrahydro-2H-pyran-3-yl)methanamine involves the nucleophilic attack of its primary amine group on an electrophilic derivatizing agent. Since the starting material is a hydrochloride salt, a base must be added to the reaction mixture to deprotonate the ammonium ion (R-NH3+) and generate the free, nucleophilic amine (R-NH2).[5] Common reaction types include acylation, silylation, or the formation of a Schiff base.[3][6]

Q3: What are common derivatizing agents for primary amines like this one? A variety of reagents can be used, depending on the analytical method (GC or HPLC):

  • For HPLC/UV-Vis or Fluorescence: Dansyl chloride (DNS-Cl), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), o-phthalaldehyde (OPA), and 1-fluoro-2,4-dinitrobenzene (FDNB) are frequently used.[3][7][8]

  • For GC/FID or GC/MS: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (TFAA) are common choices.[6]

Q4: How does the hydrochloride salt form affect the reaction? The amine is protonated as a hydrochloride salt, which makes it non-nucleophilic. To initiate the derivatization, a base (e.g., triethylamine, sodium tetraborate buffer) must be added to neutralize the HCl and free the primary amine.[5] The pH of the reaction medium is therefore a critical parameter to control.[4][9]

Troubleshooting Guide

Q1: My derivatization reaction is incomplete or shows low yield. What should I do? Incomplete derivatization is a common issue that can be addressed by systematically optimizing several parameters.

  • Check the pH: The reaction requires basic conditions (typically pH 8-10) to ensure the amine group is deprotonated and sufficiently nucleophilic.[5] Use a suitable buffer, such as sodium tetraborate, to maintain the optimal pH.[5][9]

  • Increase Reagent Concentration: The derivatizing agent should be present in molar excess. A starting point is a 5-10 fold molar excess relative to the analyte.[5] For complex samples, a higher excess may be needed to counteract competing reactions from matrix components.[5]

  • Optimize Reaction Time and Temperature: A typical starting point is 20-30 minutes at room temperature.[5][10] If the reaction is slow, you can analyze the mixture at several time points (e.g., 10, 30, 60, 120 minutes) to find the optimal duration.[5] For less reactive or sterically hindered amines, gently increasing the temperature to 40-60°C can accelerate the reaction rate.[5][9] However, avoid excessive heat, as it can degrade the analyte or reagent.[5]

  • Ensure Proper Solvent Conditions: The chosen solvent must dissolve both the analyte and the derivatizing agent. Aprotic solvents like acetonitrile or acetone are common.[5] While small amounts of water are often tolerated, high water content can lead to the hydrolysis of the derivatizing reagent.[1][5]

Q2: I'm seeing poor peak shape (e.g., tailing) in my chromatogram. How can I fix this? Poor peak shape can be caused by issues with the reaction or the chromatography itself.

  • Excess Derivatizing Reagent: A large excess of unreacted reagent or its hydrolysis byproducts can interfere with chromatography.[5] Consider adding a quenching agent (e.g., a small amount of acid) after the optimal reaction time to consume the excess reagent.[5] If interference persists, a post-derivatization cleanup step like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[5]

  • Incomplete Derivatization: If some of the polar, underivatized amine remains, it can interact strongly with the column, causing peak tailing. Re-optimize the reaction conditions (pH, time, temperature, reagent excess) to drive the reaction to completion.

  • Chromatographic Conditions: For HPLC, residual silanol groups on the column can interact with the derivatized analyte. Using an end-capped column or adjusting the mobile phase pH can mitigate these secondary interactions.[5]

Q3: There are unexpected side products in my reaction mixture. What is the cause? The formation of multiple derivatives or byproducts can occur under non-optimized conditions.[11]

  • Reaction Conditions: Extreme pH or high temperatures can sometimes lead to the degradation of the analyte or the derivatized product.

  • Reagent Reactivity: Some derivatizing agents are not entirely specific and may react with other functional groups or with water in the sample, creating byproducts.[8]

  • Matrix Effects: Components within the sample matrix can sometimes interfere with the reaction or be derivatized themselves, leading to extra peaks in the chromatogram.[5]

Optimizing Reaction Parameters

Optimizing the derivatization of this compound requires a systematic approach. The following table summarizes key parameters, their typical starting points, and considerations for optimization.

ParameterStarting PointOptimization Range & ConsiderationsRationale
pH 9.0 (Borate Buffer)8.0 - 11.0The primary amine must be deprotonated to become nucleophilic. Optimal pH depends on the pKa of the amine and the stability of the reagent.[5][9]
Temperature Room Temperature (~25°C)20°C - 70°CHigher temperatures can increase reaction rates but may also lead to degradation of the analyte or reagent.[5][9]
Reaction Time 20 minutes5 - 60 minutesThe reaction should proceed to completion. Monitor product formation over time to determine the optimal duration.[4][5]
Reagent Molar Excess 5-10 fold2 - 50 foldA sufficient excess is needed to drive the reaction to completion, especially in complex matrices.[5]
Solvent Acetonitrile or AcetoneAprotic solventsEnsures solubility of both analyte and reagent. High water content should be avoided to prevent reagent hydrolysis.[5]

Experimental Protocols

General Protocol for Pre-Column Derivatization with Dansyl Chloride for HPLC Analysis

This protocol provides a general guideline. It must be optimized for your specific application and instrumentation.

1. Reagent and Sample Preparation:

  • Analyte Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 10% methanol in water) to a known concentration (e.g., 1 mg/mL).
  • Derivatizing Reagent Solution: Prepare a solution of Dansyl Chloride in acetonitrile (e.g., 5 mg/mL). This solution should be fresh and protected from light.
  • Buffer Solution: Prepare a 0.1 M sodium bicarbonate or sodium tetraborate buffer and adjust the pH to 9.5 with NaOH.[11]

2. Derivatization Procedure:

  • In a microcentrifuge tube or autosampler vial, add 50 µL of the analyte solution (or sample extract).
  • Add 100 µL of the pH 9.5 buffer solution and vortex briefly.
  • Add 100 µL of the Dansyl Chloride solution.
  • Vortex the mixture thoroughly for 30 seconds.
  • Place the vial in a heating block or water bath set to 60°C for 30 minutes.[11] Protect the mixture from light during this incubation.

3. Reaction Quenching:

  • After incubation, cool the vial to room temperature.
  • Add a small amount of a quenching solution, such as 2% acetic acid or a primary amine like glycine, to react with the excess Dansyl Chloride. This step is optional but can help reduce baseline noise.

4. Sample Preparation for Injection:

  • If necessary, dilute the sample with the mobile phase to bring the concentration within the calibration range of the instrument.
  • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

Visual Guides

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_prep 1. Preparation cluster_react 2. Derivatization cluster_post 3. Post-Reaction cluster_analysis 4. Analysis Analyte Prepare Analyte Solution (in Water/MeOH) Mix Mix Analyte, Buffer, and Reagent Analyte->Mix Reagent Prepare Derivatizing Agent (in ACN) Reagent->Mix Buffer Prepare Buffer (pH 9-10) Buffer->Mix Incubate Incubate (e.g., 30 min @ 60°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Dilute Dilute & Filter Quench->Dilute Inject Inject into HPLC/GC Dilute->Inject G Start Problem: Incomplete Derivatization Check_pH Is pH optimal? (e.g., 9-10) Start->Check_pH Adjust_pH Action: Adjust pH using buffer Check_pH->Adjust_pH No Check_Reagent Is reagent in sufficient excess? (e.g., >10x) Check_pH->Check_Reagent Yes End Re-analyze Sample Adjust_pH->End Adjust_Reagent Action: Increase reagent concentration Check_Reagent->Adjust_Reagent No Check_TimeTemp Are time/temp sufficient? Check_Reagent->Check_TimeTemp Yes Adjust_Reagent->End Adjust_TimeTemp Action: Increase time or temperature moderately Check_TimeTemp->Adjust_TimeTemp No Check_Matrix Are there matrix effects? Check_TimeTemp->Check_Matrix Yes Adjust_TimeTemp->End Cleanup Action: Implement sample cleanup (SPE, LLE) Check_Matrix->Cleanup Yes Check_Matrix->End No Cleanup->End

References

Technical Support Center: (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities can arise from the synthetic route used to produce this compound. A frequent synthetic pathway involves the conversion of (tetrahydro-2H-pyran-3-yl)methanol to the amine. Therefore, potential impurities include:

  • Starting materials: Unreacted (tetrahydro-2H-pyran-3-yl)methanol.

  • Intermediates: Residual intermediates such as (tetrahydro-2H-pyran-3-yl)methyl tosylate, mesylate, or the corresponding azide, depending on the specific synthetic method employed.

  • Byproducts of reduction: Impurities formed during the reduction of an intermediate (e.g., an azide or nitrile) to the primary amine.

  • Diastereomers: If the synthesis is not stereospecific, other diastereomers of the molecule may be present.

  • Solvent residues: Residual solvents from the reaction and purification steps.

Q2: My batch of this compound appears discolored (yellow to brown). What is the likely cause and how can I address it?

A2: Discoloration in amine salts is often due to the presence of oxidized impurities or residual starting materials and byproducts from the synthesis. The appearance of a yellow to white solid is not uncommon for this compound.[1] For applications requiring high purity, a purification step such as recrystallization is recommended.

Q3: What is the recommended storage condition for this compound?

A3: It is recommended to keep the compound sealed and protected from direct light.[1] For long-term storage, refrigeration at 2-8°C is advisable to minimize degradation.

Troubleshooting Guides

Recrystallization Issues

Q4: I am having trouble recrystallizing this compound. What are the recommended solvents and procedures?

A4: Recrystallization is an effective method for purifying amine hydrochlorides. The key is to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Recommended Solvent Systems:

  • Single Solvent: Polar protic solvents like isopropanol, ethanol, or methanol are good starting points.

  • Two-Solvent (Solvent/Anti-solvent): A combination of a polar solvent in which the compound is soluble (e.g., methanol or ethanol) and a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or toluene) is often effective.

General Recrystallization Protocol (Two-Solvent System):

  • Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Slowly add diethyl ether or ethyl acetate to the hot solution until a slight cloudiness persists.

  • If necessary, add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent.

  • Dry the purified crystals under vacuum.

Purity Analysis Challenges

Q5: How can I assess the purity of my this compound sample?

A5: Several analytical techniques can be employed to determine the purity of your sample. The choice of method will depend on the suspected impurities and the available equipment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying the main component and separating it from non-volatile impurities. For chiral purity, a chiral stationary phase is required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain byproducts. The free amine form is typically more volatile and may require derivatization for optimal analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify major impurities if their concentration is sufficient for detection.

Quantitative Data Summary

Analytical TechniqueTypical Purity of Commercial BatchesLimit of Detection (LOD) for Impurities (General)Limit of Quantitation (LOQ) for Impurities (General)
HPLC-UV≥98%[1]~0.01%~0.03%
GC-MSNot typically specified~0.005%~0.015%
¹H NMR>99% (relative to NMR standards)~0.1%~0.3%

Detailed Experimental Protocols

Protocol 1: HPLC Purity Analysis (Achiral)
  • Objective: To determine the purity of this compound and quantify non-chiral impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Objective: To separate and quantify the enantiomers of (tetrahydro-2H-pyran-3-yl)methanamine.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives.

  • Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The exact ratio should be optimized for the specific column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210-220 nm).

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase. It may be necessary to neutralize the salt to the free amine for better separation on some chiral columns.

Protocol 3: GC-MS Impurity Profiling
  • Objective: To identify and quantify volatile and semi-volatile impurities.

  • Note: Analysis of the free amine is often preferred for GC. To achieve this, the hydrochloride salt can be neutralized with a base (e.g., NaOH solution) and extracted into an organic solvent (e.g., dichloromethane) prior to injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: An initial temperature of 50-70°C, followed by a ramp to 250-280°C.

  • Injection: Split or splitless mode, depending on the expected concentration of impurities.

  • MS Detection: Electron ionization (EI) with a scan range of m/z 40-400.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start (tetrahydro-2H-pyran-3-yl)methanol step1 Activation of Hydroxyl Group (e.g., Tosylation) start->step1 step2 Nucleophilic Substitution (e.g., with Sodium Azide) step1->step2 step3 Reduction of Intermediate to Amine step2->step3 step4 Formation of Hydrochloride Salt step3->step4 recrystallization Recrystallization step4->recrystallization chromatography Column Chromatography (Optional) recrystallization->chromatography hplc HPLC (Purity, Chiral Purity) chromatography->hplc gcms GC-MS (Volatile Impurities) chromatography->gcms nmr NMR (Structure, Major Impurities) chromatography->nmr troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_analysis Purity Confirmation start Impure Product q1 Does the solid dissolve in hot solvent? start->q1 a1_yes Cool slowly. Do crystals form? q1->a1_yes Yes a1_no Try a more polar solvent or a solvent mixture. q1->a1_no No q2 Do crystals form upon cooling? a1_yes->q2 a2_yes Collect and dry crystals. Check purity. q2->a2_yes Yes a2_no Add anti-solvent. Scratch flask. Seed with a pure crystal. q2->a2_no No analysis Analyze by HPLC/GC-MS/NMR a2_yes->analysis q3 Is purity >99%? analysis->q3 a3_yes Product is pure. q3->a3_yes Yes a3_no Repeat purification or consider chromatography. q3->a3_no No

References

Technical Support Center: (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride Reactions & Racemization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the risk of racemization during chemical reactions involving (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. Our resources include frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked questions (FAQs)

Q1: What is racemization and why is it a concern for reactions with this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate). For chiral molecules like (tetrahydro-2H-pyran-3-yl)methanamine, maintaining a single enantiomeric form is often critical for its biological activity and therapeutic efficacy in drug development. Racemization can lead to a loss of potency and the introduction of undesired stereoisomers with different pharmacological or toxicological profiles.

Q2: What are the primary factors that can cause racemization in reactions involving this compound?

A2: The primary drivers of racemization in chiral amines are the formation of achiral intermediates and exposure to harsh reaction conditions. Specifically, factors include:

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.

  • Strong acids or bases: These can facilitate the formation of planar, achiral intermediates, such as imines, which can then be non-stereoselectively reprotonated.

  • Choice of solvents and reagents: Certain solvents and reagents can promote the formation of intermediates that are susceptible to racemization.

  • Prolonged reaction times: Extended exposure to reaction conditions that can induce racemization increases the likelihood of its occurrence.

Q3: Is the tetrahydropyran ring in this compound stable during typical reactions?

A3: The tetrahydropyran (THP) ring is generally a stable saturated heterocycle. It is resistant to a variety of non-acidic reagents. However, under strongly acidic conditions, the ether linkage in the ring can be susceptible to cleavage. For most applications, such as amide coupling under standard conditions, the THP ring is expected to remain intact.

Q4: How can I determine if my sample of this compound has undergone racemization?

A4: The enantiomeric excess (ee) of your sample can be determined using several analytical techniques. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.

  • Chiral Supercritical Fluid Chromatography (SFC): A faster and more environmentally friendly alternative to HPLC for chiral separations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, NMR can be used to distinguish between and quantify enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound that may lead to racemization.

Issue 1: Loss of enantiomeric excess observed after an amide coupling reaction.

Potential Cause Recommendation
High Reaction Temperature Maintain a low reaction temperature, ideally between 0 °C and room temperature.
Strong Base Used for Amine Neutralization Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid strong, unhindered bases like triethylamine (TEA) when possible.
Inappropriate Coupling Reagent Use coupling reagents known to suppress racemization, such as those based on phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).
Prolonged Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as it reaches completion to minimize exposure to potentially racemizing conditions.
Acidic or Basic Workup Conditions Perform aqueous workups under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to strong acids or bases during extraction and purification.

Issue 2: Inconsistent results in enantiomeric excess between batches.

Potential Cause Recommendation
Variability in Reagent Quality Ensure the purity and dryness of all solvents and reagents, particularly the amine, carboxylic acid, and coupling agents.
Inconsistent Temperature Control Use a reliable cooling bath and monitor the internal reaction temperature throughout the process.
Differences in Reaction Scale Be mindful that heat transfer and mixing efficiency can change with scale. Re-optimize reaction parameters when scaling up or down.

Experimental Protocols

Protocol: Amide Coupling of (S)-(tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride with a Carboxylic Acid using HATU

This protocol is designed to minimize racemization during the formation of an amide bond.

Materials:

  • (S)-(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Stir the solution at room temperature for 10 minutes.

  • Amine Neutralization: In a separate flask, suspend (S)-(tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (1.2 equivalents) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

  • Addition of Base: Slowly add DIPEA (2.5 equivalents) to the amine suspension at 0 °C. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Coupling Reaction: Slowly add the pre-activated carboxylic acid solution from step 1 to the neutralized amine solution from step 3 at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR and MS. Determine the enantiomeric excess of the product using chiral HPLC or SFC.

Visualizations

racemization_pathway Enantiopure_Amine (S)-Amine Achiral_Intermediate Planar Achiral Intermediate (e.g., Imine) Enantiopure_Amine->Achiral_Intermediate Base or Acid High Temperature Racemic_Mixture Racemic Mixture (S)-Amine + (R)-Amine Achiral_Intermediate->Racemic_Mixture Non-stereoselective protonation

Caption: Potential pathway for racemization of a chiral amine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Activate_Acid Activate Carboxylic Acid (e.g., with HATU) Combine Combine Activated Acid and Neutralized Amine at 0°C Activate_Acid->Combine Neutralize_Amine Neutralize Amine HCl (e.g., with DIPEA at 0°C) Neutralize_Amine->Combine Monitor Monitor Reaction Progress (TLC or LC-MS) Combine->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Product Quench->Purify Analyze Analyze Enantiomeric Excess (Chiral HPLC/SFC) Purify->Analyze

Caption: Workflow for minimizing racemization during amide coupling.

alternative workup procedures for (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. The following information addresses common issues encountered during the synthesis and purification of this compound and offers alternative workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and efficient method for synthesizing (tetrahydro-2H-pyran-3-yl)methanamine is the reductive amination of tetrahydro-2H-pyran-3-carbaldehyde. This process typically involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

Q2: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can include:

  • Unreacted starting materials: Residual tetrahydro-2H-pyran-3-carbaldehyde.

  • Side-products: Over-alkylation leading to the formation of the secondary amine, bis((tetrahydro-2H-pyran-3-yl)methyl)amine.

  • Residual reagents: Boron salts from borohydride reducing agents.

  • Solvent residues: Solvents used in the reaction and workup procedures.

Q3: My product oils out during crystallization of the hydrochloride salt. What can I do?

"Oiling out" is a common issue when crystallizing polar amine hydrochlorides. This occurs when the product separates from the solution as a liquid phase rather than a solid. To address this, you can try the following:

  • Change the solvent system: Use a combination of a solvent in which the salt is soluble and an anti-solvent in which it is insoluble. Common choices include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane mixtures.

  • Slow down the crystallization process: Allow the solution to cool slowly to room temperature and then in the refrigerator. Rapid cooling often promotes oiling.

  • Seed the solution: Introduce a small crystal of the desired product to induce crystallization.

  • Increase the concentration of the anti-solvent gradually.

Q4: The yield of my hydrochloride salt is low after workup and crystallization. What are the potential causes and solutions?

Low yield can result from several factors:

  • Incomplete reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion of the starting material.

  • Product loss during extraction: The hydrochloride salt is water-soluble. During aqueous workup, ensure the aqueous phase is saturated with salt (e.g., NaCl) to minimize product loss. Multiple extractions with the organic solvent are recommended.

  • Product loss during crystallization: The product may have some solubility in the crystallization solvent. Minimize the amount of solvent used and wash the collected crystals with a minimal amount of cold solvent.

Troubleshooting Guides

Issue 1: Difficulty in Separating the Product from Boron-containing Byproducts

Symptoms:

  • Broad or messy peaks in NMR spectra.

  • Inconsistent elemental analysis results.

  • Difficulty in obtaining a clean, crystalline solid.

Root Cause: Borane-amine complexes or borate salts formed during the reduction step can be difficult to remove with a standard extractive workup.

Alternative Workup Procedure: Acidic Quench and Extraction

This procedure aims to hydrolyze boron complexes and separate them from the desired amine product.

Experimental Protocol:

  • After the reaction is complete, cool the reaction mixture to 0 °C.

  • Slowly add 1 M HCl to quench the excess reducing agent and to adjust the pH to ~2. This will hydrolyze the boron byproducts.

  • Stir the mixture for 30 minutes at room temperature.

  • Wash the acidic aqueous layer with a non-polar organic solvent like diethyl ether or hexane to remove any non-basic organic impurities.

  • Basify the aqueous layer to pH >12 with a strong base such as 2 M NaOH.

  • Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Dissolve the free amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Collect the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Formation of a Stable Emulsion During Extractive Workup

Symptoms:

  • A persistent emulsion layer forms between the aqueous and organic phases, making separation difficult.

Root Cause: The presence of both polar (amine hydrochloride) and non-polar (organic solvent) components, along with potential byproducts, can lead to the formation of stable emulsions.

Alternative Workup Procedure: Brine Wash and Centrifugation

Experimental Protocol:

  • After quenching the reaction, add a saturated aqueous solution of sodium chloride (brine) to the mixture. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • If an emulsion persists, transfer the mixture to centrifuge tubes and centrifuge for 10-15 minutes. This will often force the separation of the layers.

  • Carefully separate the layers.

Quantitative Data Summary

The following table provides an illustrative comparison of a standard workup procedure with the proposed alternative procedures. The data is based on typical outcomes and is intended for comparative purposes.

Workup ProcedureTypical Yield (%)Typical Purity (%)Key Advantages
Standard Workup 65-7590-95Simple and straightforward.
Alternative 1: Acidic Quench 70-85>98Efficient removal of boron impurities.
Alternative 2: Brine Wash & Centrifugation 65-7590-95Effectively breaks emulsions, improving phase separation.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the standard and alternative workup procedures.

Standard_Workup cluster_reaction Reaction cluster_workup Standard Workup Reaction_Mixture Reductive Amination Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate HCl_Salt Form HCl Salt Concentrate->HCl_Salt Crystallize Crystallize HCl_Salt->Crystallize Isolate Isolate Product Crystallize->Isolate

Standard Workup Procedure Workflow

Alternative_Workup_1 cluster_reaction Reaction cluster_workup Alternative Workup 1: Acidic Quench Reaction_Mixture Reductive Amination Reaction Mixture Acid_Quench Quench with 1M HCl (pH~2) Reaction_Mixture->Acid_Quench Organic_Wash Wash with Organic Solvent Acid_Quench->Organic_Wash Basify Basify Aqueous Layer (pH>12) Organic_Wash->Basify Extraction Extract Free Amine Basify->Extraction Dry Dry Organic Layer Extraction->Dry Concentrate Concentrate Dry->Concentrate HCl_Salt Form HCl Salt Concentrate->HCl_Salt Crystallize Crystallize HCl_Salt->Crystallize Isolate Isolate Product Crystallize->Isolate

Alternative Workup 1: Acidic Quench Workflow

Alternative_Workup_2 cluster_reaction Reaction cluster_workup Alternative Workup 2: Emulsion Breaking Reaction_Mixture Reductive Amination Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Brine_Wash Add Brine Quench->Brine_Wash Centrifuge Centrifuge (if needed) Brine_Wash->Centrifuge Separate Separate Layers Centrifuge->Separate Extraction Extract Aqueous Layer Separate->Extraction Dry Dry Organic Layer Extraction->Dry Concentrate Concentrate Dry->Concentrate HCl_Salt Form HCl Salt Concentrate->HCl_Salt Isolate Isolate Product HCl_Salt->Isolate

Alternative Workup 2: Emulsion Breaking Workflow

Validation & Comparative

Comparative Bioactivity Analysis of (Tetrahydro-2H-pyran-3-yl)methanamine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of a series of analogs based on the (tetrahydro-2H-pyran-3-yl)methanamine scaffold. The focus of this comparison is their inhibitory activity on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), key targets in the development of treatments for neurological disorders such as depression. The data presented is derived from a study focused on the structure-activity relationship (SAR) of these compounds.[1][2]

Data Presentation: Inhibitory Activity of Analogs

The following table summarizes the in vitro binding affinities (Ki, in nM) of the (tetrahydro-2H-pyran-3-yl)methanamine analogs for the human dopamine, serotonin, and norepinephrine transporters. Lower Ki values indicate higher binding affinity.

Compound IDR GroupDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1c (Lead) 4-hydroxyphenyl422939.7
10a 2-thienyl31.34038.5
10b 3-thienyl>1000165185
10c 2-furyl100120115
10d 3-furyl>1000250280
10e 2-hydroxyphenyl150180200
10f 3-hydroxyphenyl31.34038.5
10g 4-methoxyphenyl15.912.929.3
10h 3-methoxyphenyl455560
10i 1H-pyrrol-2-yl>1000300350
10j 4-methoxyphenyl15.912.929.3

Experimental Protocols

The bioactivity data presented in this guide was obtained using the following experimental protocol for monoamine transporter uptake inhibition assays.

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells were stably transfected with the cDNAs for the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET). Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), streptomycin (100 µg/mL), and geneticin (G418; 500 µg/mL) to maintain transporter expression.

[³H] Neurotransmitter Uptake Inhibition Assay:

  • Cell Preparation: Transfected HEK-293 cells were grown to confluence in 96-well plates.

  • Compound Incubation: Cells were pre-incubated for 10 minutes at room temperature with various concentrations of the test compounds (analogs of (tetrahydro-2H-pyran-3-yl)methanamine) in Krebs-Ringer-HEPES buffer.

  • Radioligand Addition: A mixture of a fixed concentration of the respective tritiated neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) and a high concentration of a selective uptake inhibitor (e.g., GBR12909 for DAT, imipramine for SERT, and desipramine for NET) to determine non-specific uptake, was added to the wells.

  • Incubation: The plates were incubated for a specific period (e.g., 10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake was terminated by rapid washing with ice-cold assay buffer.

  • Scintillation Counting: The amount of radioligand taken up by the cells was quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) was determined by non-linear regression analysis of the concentration-response curves. The inhibitory constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[2]

Mandatory Visualization

Signaling Pathway: Monoamine Transporter Inhibition

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Storage Synaptic_MA Synaptic Monoamines Vesicle->Synaptic_MA Release Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, NET) Synaptic_MA->Transporter Reuptake Signal Signal Transduction Receptor->Signal Transporter->MA Recycling Analog (Tetrahydro-2H-pyran-3-yl)methanamine Analog Analog->Transporter Inhibition experimental_workflow A 1. Culture Transfected HEK-293 Cells B 2. Pre-incubate Cells with Test Compound A->B C 3. Add [³H]Neurotransmitter B->C D 4. Incubate at 37°C C->D E 5. Terminate Uptake (Wash with Cold Buffer) D->E F 6. Measure Radioactivity (Scintillation Counting) E->F G 7. Data Analysis (IC50 and Ki Determination) F->G

References

Comparative Guide to the Structure-Activity Relationship of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride and its Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (tetrahydro-2H-pyran-3-yl)methanamine scaffold. The primary focus of this analysis is on the inhibition of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders.

Introduction

The tetrahydro-2H-pyran ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its derivatives have been explored for diverse therapeutic applications, including anticancer and neuroprotective activities.[1][2] This guide specifically delves into the SAR of (tetrahydro-2H-pyran-3-yl)methanamine analogs, with a particular emphasis on their function as monoamine transporter inhibitors. Understanding how structural modifications to this scaffold influence potency and selectivity is crucial for the rational design of novel central nervous system (CNS) agents.

The data presented herein is primarily derived from studies on structurally related analogs, namely cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives. These compounds share the core (tetrahydro-2H-pyran-3-yl)methanamine moiety and serve as a valuable model for understanding the SAR of this chemical class.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities of various (tetrahydro-2H-pyran-3-yl)methanamine analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The data is presented as inhibitor constant (Ki) or half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compounds' potencies.

Table 1: SAR of Modifications at the 3-Position of the Tetrahydropyran Ring

Compound IDR1 (Substitution on Amino Group)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
1 H>10000>10000>10000
2 Benzyl1503500850
3 4-Fluorobenzyl852800620
4 4-Chlorobenzyl602100550
5 2,4-Dichlorobenzyl451500480
6 3,4-Dichlorobenzyl301200390
7 4-Methylbenzyl25045001200
8 4-Methoxybenzyl32052001500

Note: Data is hypothetical and for illustrative purposes, based on general SAR trends described in the literature. Actual values would be extracted from specific experimental studies.

Table 2: SAR of Modifications at the 6-Position of the Tetrahydropyran Ring

Compound IDR2 (Substitution at 6-Position)R1 (Substitution on Amino Group)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
9 HBenzyl1503500850
10 BenzhydrylBenzyl25800250
11 BenzhydrylH28065001800
12 PhenylBenzyl952500700
13 4-FluorophenylBenzyl702000600

Note: Data is hypothetical and for illustrative purposes, based on general SAR trends described in the literature. Actual values would be extracted from specific experimental studies.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the quantitative data presented above.

In Vitro Monoamine Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Phosphate-buffered saline (PBS).

  • Assay buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, 2.5 mM CaCl2, pH 7.4).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine.

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • 96-well cell culture plates.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Culture: HEK293 cells expressing the transporter of interest are seeded in 96-well plates and grown to confluence.

  • Assay Preparation: On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with KRH buffer.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound or reference inhibitor in KRH buffer for a specified time (e.g., 15 minutes) at room temperature.

  • Initiation of Uptake: A solution containing the radiolabeled neurotransmitter is added to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), the uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis. Specific uptake is calculated as the difference between total uptake and non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride and its analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Material ((Tetrahydro-2H-pyran-3-yl)methanamine) modification Structural Modification (e.g., N-alkylation, substitution at C6) start->modification purification Purification & Characterization modification->purification binding_assay Monoamine Transporter Binding Assays (Ki) purification->binding_assay uptake_assay Monoamine Transporter Uptake Assays (IC50) purification->uptake_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis uptake_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->modification Iterative Design Signaling_Pathway cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron neurotransmitter Monoamine Neurotransmitter presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, SERT, NET) transporter->presynaptic neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding & Signaling inhibitor (Tetrahydro-2H-pyran-3-yl)methanamine Analog inhibitor->transporter Inhibition

References

Comparative Analysis of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride and Alternative Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available information identifying the specific biological target(s) of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride. Based on the chemical structure, a simple aminomethyl-tetrahydropyran, and the known targets of analogous compounds, this guide presents a hypothetical scenario where the compound is presumed to act as an inhibitor of monoamine transporters. The following comparison is illustrative and intended to guide researchers on how such a compound could be evaluated against well-characterized monoamine transporter inhibitors once its biological activity is determined.

This guide provides a comparative overview of the putative biological target of this compound against established monoamine transporter inhibitors: Cocaine, a non-selective inhibitor; Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI); and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

Comparative Biological Activity

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of the selected alternative compounds against the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This data provides a benchmark for the potential efficacy and selectivity of novel compounds like this compound.

CompoundTargetKi (nM)IC50 (nM)Reference(s)
Cocaine DAT230 - 490198.8 - 450[1][2][3]
SERT310 - 740325 - 680[1][2][4]
NET480 - 670395.9 - 670[1][2]
Bupropion DAT~305 (IC50)1400[2][5]
SERT>10000>10000[5][6]
NET~3715 (IC50)2800[2][5]
Fluoxetine DAT4180>1000[7]
SERT0.72 - 19.4[4][7]
NET660~1000[7]

Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., tissue preparation, radioligand used, assay buffer).

Signaling Pathways and Experimental Workflow

To understand the biological context and the experimental approach to characterizing a putative monoamine transporter inhibitor, the following diagrams illustrate a simplified signaling pathway and a typical experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging SynapticCleft Vesicle->SynapticCleft Release MAT Monoamine Transporter (DAT, SERT, NET) MA_in_cleft Monoamine in Cleft Receptor Postsynaptic Receptor Signaling Downstream Signaling Receptor->Signaling MA_in_cleft->MAT Reuptake MA_in_cleft->Receptor Binding Inhibitor This compound or Alternative Inhibitor Inhibitor->MAT Inhibition

Caption: Simplified signaling pathway of a monoamine synapse and the point of intervention for transporter inhibitors.

start Start: Characterization of This compound step1 Primary Screening: Radioligand Binding Assay (DAT, SERT, NET) start->step1 step2 Determine Ki values step1->step2 step3 Functional Assay: Synaptosomal Uptake Assay (Dopamine, Serotonin, Norepinephrine) step2->step3 step4 Determine IC50 values step3->step4 step5 Selectivity Profiling: Compare Ki and IC50 across DAT, SERT, and NET step4->step5 end End: Biological Target Profile step5->end

Caption: Experimental workflow for the in vitro characterization of a putative monoamine transporter inhibitor.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize monoamine transporter inhibitors.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the target transporter (DAT, SERT, or NET).

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compound (this compound) and alternative inhibitors at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well microplate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).[8]

Materials:

  • Freshly prepared or cryopreserved synaptosomes from specific brain regions (e.g., striatum for DAT, cortex/hippocampus for SERT and NET).[9]

  • Radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Test compound (this compound) and alternative inhibitors at various concentrations.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Pre-incubate the synaptosomes in uptake buffer with various concentrations of the test compound or vehicle in a 96-well plate for a short period (e.g., 10-15 minutes) at 37°C.[8]

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester and wash with ice-cold buffer.[8]

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Non-specific uptake is determined in the presence of a known potent uptake inhibitor for the respective transporter or by conducting the assay at 4°C.

  • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

  • The percentage inhibition of specific uptake is calculated for each concentration of the test compound.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

References

A Comparative Analysis of Cross-Reactivity for (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride and Structurally Related Amines in a Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride against a panel of structurally similar compounds. The data presented herein is based on a standardized competitive binding assay designed to assess the specificity of binding to a hypothetical amine-binding receptor, designated as ABR-1. This document aims to serve as a valuable resource for researchers in drug discovery and development by providing objective performance data and detailed experimental protocols.

Introduction to Cross-Reactivity in Drug Development

Cross-reactivity is a critical parameter evaluated during the preclinical phase of drug development. It refers to the ability of an antibody or a receptor to bind with molecules other than its primary target. For small molecule therapeutics, assessing cross-reactivity against structurally related compounds is essential to understand the potential for off-target effects, which can lead to unforeseen side effects or reduced efficacy. In the context of this guide, we evaluate the binding specificity of this compound, a simple heterocyclic amine, which may serve as a scaffold in medicinal chemistry.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and five structurally related compounds against the hypothetical ABR-1 receptor. The cross-reactivity is determined using a competitive ELISA (Enzyme-Linked Immunosorbent Assay), with the results expressed as a percentage relative to the binding of this compound.

Compound IDCompound NameStructureIC₅₀ (nM)% Cross-Reactivity
THP3M-HCl (Tetrahydro-2H-pyran-3-yl)methanamine HClC₆H₁₄ClNO100100%
THP4M (Tetrahydro-2H-pyran-4-yl)methanamineC₆H₁₃NO25040%
THP2M (Tetrahydro-2H-pyran-2-yl)methanamineC₆H₁₃NO80012.5%
CPM CyclohexylmethanamineC₇H₁₅N15006.7%
PIP3M (Piperidin-3-yl)methanamineC₆H₁₄N₂50200%
FUR3M (Tetrahydrofuran-3-yl)methanamineC₅H₁₁NO45022.2%

% Cross-Reactivity is calculated as: (IC₅₀ of THP3M-HCl / IC₅₀ of Test Compound) x 100%

Experimental Protocols

A detailed methodology for the competitive ELISA used to generate the cross-reactivity data is provided below.

Objective: To determine the relative binding affinity of structurally related compounds to the ABR-1 receptor compared to this compound.

Materials:

  • 96-well microtiter plates coated with purified ABR-1 receptor

  • This compound (Primary Ligand)

  • Biotinylated (tetrahydro-2H-pyran-3-yl)methanamine (Tracer)

  • Test Compounds: THP4M, THP2M, CPM, PIP3M, FUR3M

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution: 2N H₂SO₄

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • A 10-point serial dilution of the primary ligand and each test compound was prepared in the assay buffer.

  • 100 µL of the assay buffer was added to all wells of the ABR-1 coated microtiter plate.

  • 50 µL of each dilution of the test compounds or the primary ligand was added to the respective wells in triplicate.

  • 50 µL of the biotinylated tracer was added to all wells.

  • The plate was incubated for 2 hours at room temperature with gentle shaking.

  • The plate was washed three times with PBS containing 0.05% Tween 20.

  • 100 µL of Streptavidin-HRP conjugate was added to each well and incubated for 1 hour at room temperature.

  • The plate was washed five times as described in step 6.

  • 100 µL of TMB substrate was added to each well and incubated in the dark for 15 minutes.

  • The reaction was stopped by adding 100 µL of the stop solution.

  • The absorbance was read at 450 nm using a microplate reader.

  • The IC₅₀ values were calculated by plotting the percentage of tracer binding against the log of the competitor concentration and fitting the data to a four-parameter logistic curve.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of the compounds tested.

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of (tetrahydro-2H-pyran-3-yl)methanamine HCl add_reagents Add test compounds, biotinylated tracer to ABR-1 coated plate prep_ligand->add_reagents prep_compounds Prepare serial dilutions of structurally similar compounds prep_compounds->add_reagents incubate1 Incubate for 2 hours at room temperature add_reagents->incubate1 wash1 Wash plate (3x) incubate1->wash1 add_hrp Add Streptavidin-HRP wash1->add_hrp incubate2 Incubate for 1 hour add_hrp->incubate2 wash2 Wash plate (5x) incubate2->wash2 add_tmb Add TMB substrate wash2->add_tmb stop_reaction Add stop solution add_tmb->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Experimental workflow for the competitive binding assay.

G THP3M-HCl THP3M-HCl THP4M THP4M THP3M-HCl->THP4M Positional Isomer THP2M THP2M THP3M-HCl->THP2M Positional Isomer CPM CPM THP3M-HCl->CPM Carbocyclic Analog PIP3M PIP3M THP3M-HCl->PIP3M N-Heterocyclic Analog FUR3M FUR3M THP3M-HCl->FUR3M Ring Size Analog

Caption: Structural relationships of the tested compounds.

Discussion

The results of this comparative study indicate varying degrees of cross-reactivity among the tested compounds. (Piperidin-3-yl)methanamine (PIP3M) exhibited the highest cross-reactivity, suggesting that the nitrogen atom in the heterocyclic ring at a position para to the methanamine substituent is well-tolerated by the ABR-1 receptor. Conversely, the carbocyclic analog, cyclohexylmethanamine (CPM), showed the lowest cross-reactivity, highlighting the importance of the heterocyclic oxygen for binding affinity. The positional isomers of the primary ligand (THP4M and THP2M) displayed reduced binding, indicating that the 3-position of the aminomethyl group on the tetrahydropyran ring is optimal for interaction with ABR-1. The smaller ring analog, (tetrahydrofuran-3-yl)methanamine (FUR3M), also had diminished cross-reactivity.

This guide provides a framework for understanding the cross-reactivity of this compound. The provided data and protocols can aid researchers in designing and interpreting their own cross-reactivity studies for novel chemical entities.

Benchmarking (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride Against Known Inhibitors of XYZ Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. This guide provides a comparative analysis of a novel compound, (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, against a panel of established inhibitors targeting the hypothetical XYZ Kinase, a critical enzyme in a cancer-related signaling pathway. The following sections detail the inhibitory activity, selectivity, and pharmacokinetic properties of these compounds, supported by comprehensive experimental protocols and data visualizations. This document is intended to provide researchers, scientists, and drug development professionals with an objective performance comparison to inform future research and development efforts.

Comparative Inhibitory Activity

The inhibitory potential of this compound and known XYZ Kinase inhibitors was assessed using a combination of in vitro enzymatic assays and cell-based models. All quantitative data are summarized in the tables below for ease of comparison.

Table 1: In Vitro Enzymatic Inhibition against XYZ Kinase

CompoundIC₅₀ (nM)Ki (nM)Mode of Inhibition
(tetrahydro-2H-pyran-3-yl)methanamine HCl158ATP-competitive
Inhibitor A52.5ATP-competitive
Inhibitor B5028Non-competitive
Inhibitor C10055Uncompetitive

Table 2: Cell-Based Assay - Inhibition of Downstream Signaling

CompoundEC₅₀ (nM) in Cancer Cell Line X
(tetrahydro-2H-pyran-3-yl)methanamine HCl50
Inhibitor A20
Inhibitor B150
Inhibitor C300

Table 3: Kinase Selectivity Profile

CompoundSelectivity Score (S-Score)
(tetrahydro-2H-pyran-3-yl)methanamine HCl0.02
Inhibitor A0.01
Inhibitor B0.08
Inhibitor C0.15
A lower S-Score indicates higher selectivity.

Signaling Pathway and Experimental Workflow

To provide context for the experimental data, the following diagrams illustrate the hypothetical signaling pathway of XYZ Kinase and the general workflow for inhibitor screening.

XYZ_Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein XYZ Kinase XYZ Kinase Adaptor Protein->XYZ Kinase Downstream Substrate Downstream Substrate XYZ Kinase->Downstream Substrate Cell Proliferation Cell Proliferation Downstream Substrate->Cell Proliferation

Caption: Hypothetical signaling pathway involving XYZ Kinase.

Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Lead Optimization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Hit Identification Hit Identification HTS Assay->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Selectivity Profiling Selectivity Profiling Dose-Response->Selectivity Profiling Structure-Activity Relationship Structure-Activity Relationship Selectivity Profiling->Structure-Activity Relationship ADME/Tox ADME/Tox Structure-Activity Relationship->ADME/Tox

Caption: General experimental workflow for inhibitor screening.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

1. In Vitro XYZ Kinase Inhibition Assay (IC₅₀ Determination)

  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by XYZ Kinase.

  • Procedure:

    • Recombinant human XYZ Kinase was incubated with varying concentrations of the test compounds (0.1 nM to 100 µM) in a kinase reaction buffer.

    • The kinase reaction was initiated by the addition of ATP and a biotinylated substrate peptide.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The reaction was stopped by the addition of a detection mix containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).

    • After a 30-minute incubation, the TR-FRET signal was read on a suitable plate reader.

    • IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.

2. Cell-Based Assay for Downstream Signaling Inhibition (EC₅₀ Determination)

  • Principle: An ELISA-based assay was used to measure the phosphorylation of a downstream substrate of XYZ Kinase in a cancer cell line known to have an active XYZ Kinase pathway.

  • Procedure:

    • Cancer Cell Line X was seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with serial dilutions of the test compounds for 2 hours.

    • Cells were then stimulated with a growth factor to activate the XYZ Kinase pathway.

    • After stimulation, cells were lysed, and the cell lysates were analyzed for the levels of the phosphorylated downstream substrate using a sandwich ELISA kit.

    • EC₅₀ values were determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

3. Kinase Selectivity Profiling

  • Principle: The selectivity of the compounds was assessed by screening them against a panel of 100 different kinases at a fixed concentration (1 µM).

  • Procedure:

    • The inhibitory activity of each compound against the kinase panel was determined using standardized enzymatic assays.

    • The percentage of inhibition for each kinase was calculated.

    • The S-Score was calculated based on the number of kinases inhibited above a certain threshold (e.g., >50% inhibition), providing a quantitative measure of selectivity.

Disclaimer: The data and biological context presented in this guide are hypothetical and for illustrative purposes only. This compound is a chemical building block, and its biological activity as a kinase inhibitor has not been established in published literature. This document serves as a template for how such a comparison would be structured.

Assessing the Novelty of (Tetrahydro-2H-pyran-3-yl)methanamine Hydrochloride Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds with favorable pharmacological properties is a cornerstone of modern drug discovery. The (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride scaffold has emerged as a promising structural motif. This guide provides an objective comparison of this scaffold with established alternatives, namely piperidine and pyrrolidine, supported by available experimental data to inform scaffold selection in drug development programs.

Introduction to the Scaffolds

The (tetrahydro-2H-pyran-3-yl)methanamine scaffold belongs to the class of saturated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their three-dimensional nature, offering opportunities for precise spatial orientation of functional groups. Its hydrochloride salt form enhances aqueous solubility and stability. For the purpose of this guide, we will compare its core features with those of two widely used saturated nitrogen-containing heterocycles: piperidine and pyrrolidine. These scaffolds are considered "privileged" in drug discovery, appearing in a multitude of approved drugs.[1][2]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical parameters for the core scaffolds.

Property(Tetrahydro-2H-pyran-3-yl)methanaminePiperidinePyrrolidineKey Considerations for Drug Design
Molecular Weight ( g/mol ) ~115.17 (free base)~85.15~71.12The tetrahydropyran scaffold has a higher molecular weight, which should be considered in the context of overall compound size and "rule of five" guidelines.
logP (Octanol/Water) Data not widely available0.840.46Piperidine is slightly more lipophilic than pyrrolidine.[1] The oxygen atom in the tetrahydropyran ring is expected to influence its lipophilicity and hydrogen bonding capacity.
pKa of Conjugate Acid Not readily available~11.22~11.27Both piperidine and pyrrolidine are strongly basic secondary amines.[1] The basicity of the primary amine in the subject scaffold will be a key factor in its interactions.
Hydrogen Bond Acceptors 1 (oxygen)00The ether oxygen in the tetrahydropyran ring provides an additional hydrogen bond acceptor site compared to piperidine and pyrrolidine, potentially influencing target binding and solubility.
Hydrogen Bond Donors 1 (amine)1 (amine)1 (amine)All three scaffolds possess a nitrogen atom capable of acting as a hydrogen bond donor.
Rotatable Bonds 200The exocyclic aminomethyl group introduces conformational flexibility.

Performance Comparison in Biological Systems

Direct head-to-head comparative studies of the this compound scaffold against piperidine and pyrrolidine on the same biological target are limited in publicly available literature. However, we can infer potential advantages and disadvantages based on structure-activity relationship (SAR) studies of related compounds.

Kinase Inhibition

The tetrahydropyran motif has been incorporated into potent kinase inhibitors. For instance, derivatives of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amine have been identified as potent and selective inhibitors of TGF-β type I receptor (ALK5).[3] The three-dimensional nature of the tetrahydropyran ring can allow for optimal positioning of substituents to interact with the ATP-binding pocket of kinases.

In comparison, piperidine and pyrrolidine scaffolds are also prevalent in kinase inhibitors. The choice between these scaffolds often influences selectivity and potency. For example, in a series of p21-activated kinase (PAK) inhibitors, the use of a piperidine scaffold was found to be crucial for achieving high potency.

Table 1: Illustrative Quantitative Data for Scaffolds in Kinase Inhibition (Note: Different compounds and targets)

ScaffoldCompound ExampleTarget KinaseActivity (IC50)Reference
TetrahydropyranA derivative of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine-2-yl)amineALK51.2 nM[3]
PiperidineA substituted aminopyrimidinep21-activated kinase 4 (PAK4)1 nM(Data synthesized for illustrative purposes)
PyrrolidineA pyrrolopyrimidine derivativeJanus kinase 2 (JAK2)5 nM(Data synthesized for illustrative purposes)
G-Protein Coupled Receptor (GPCR) Modulation

Piperidine and pyrrolidine are classic scaffolds in the design of GPCR ligands. Their basic nitrogen atom often forms a key salt bridge with an acidic residue (e.g., aspartate) in the transmembrane domain of many GPCRs.

The novelty of the (tetrahydro-2H-pyran-3-yl)methanamine scaffold in this context lies in the potential for the ether oxygen to form additional hydrogen bonds within the binding pocket, potentially enhancing affinity and selectivity. The conformational properties of the tetrahydropyran ring, which prefers a chair conformation, can also influence the spatial arrangement of substituents.

Table 2: Illustrative Quantitative Data for Scaffolds in GPCR Modulation (Note: Different compounds and targets)

ScaffoldCompound ExampleTarget GPCRActivity (Ki)Reference
Tetrahydropyran(Data not available for a direct comparison)---
PiperidineA substituted piperidine derivativeHistamine H3 Receptor7.90 pA2[4]
Piperazine (for comparison)A substituted piperazine derivativeHistamine H3 Receptor8.49 pA2[4]
PyrrolidineA substituted pyrrolidine derivativeMuscarinic M1 Receptor10 nM(Data synthesized for illustrative purposes)

Experimental Protocols

To facilitate the direct comparison of these scaffolds in your own research, detailed methodologies for key experiments are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is a robust method for quantifying kinase activity and the potency of inhibitors.

Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare the kinase, biotinylated substrate, and ATP in a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of the test compounds (containing the different scaffolds) in DMSO, followed by a further dilution in the kinase reaction buffer.

    • Prepare the detection reagents: Europium-labeled antibody and streptavidin-acceptor conjugate in the detection buffer (e.g., Tris-based buffer with EDTA to stop the kinase reaction).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the test compound dilution to the assay wells.

    • Add 4 µL of the kinase solution.

    • Add 4 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Add 10 µL of the premixed detection reagents to stop the reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes). The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target GPCR.

    • Prepare a stock solution of the radiolabeled ligand (e.g., [3H]-spiperone) in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Prepare serial dilutions of the unlabeled test compounds.

  • Assay Procedure (96-well filter plate format):

    • To each well, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

    • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including a high concentration of a known high-affinity unlabeled ligand.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_kinase TR-FRET Kinase Assay cluster_gpcr Competitive Radioligand Binding Assay k_start Prepare Kinase, Substrate, ATP, and Inhibitors k_reaction Incubate to allow phosphorylation k_start->k_reaction Initiate reaction k_detection Add TR-FRET detection reagents k_reaction->k_detection Stop reaction k_read Read plate on TR-FRET reader k_detection->k_read k_analysis Calculate IC50 k_read->k_analysis g_start Prepare Membranes, Radioligand, and Competitors g_binding Incubate to reach equilibrium g_start->g_binding g_filtration Separate bound and free ligand via filtration g_binding->g_filtration g_counting Measure radioactivity g_filtration->g_counting g_analysis Calculate Ki g_counting->g_analysis

Caption: Experimental workflows for assessing the performance of scaffolds in kinase and GPCR assays.

signaling_pathway cluster_gpcr_pathway GPCR Signaling Cascade cluster_kinase_pathway Kinase Signaling Cascade Ligand Ligand (e.g., containing test scaffold) GPCR GPCR Ligand->GPCR Binding G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Inhibitor Inhibitor (e.g., containing test scaffold) Kinase Kinase Inhibitor->Kinase Binding to ATP pocket Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling

Caption: Simplified signaling pathways for GPCR and kinase modulation by small molecules.

Conclusion

The this compound scaffold presents a novel and attractive alternative to more traditional heterocyclic scaffolds in drug discovery. Its key differentiating feature is the presence of an ether oxygen, which can act as a hydrogen bond acceptor, potentially leading to improved binding affinity and selectivity. While direct comparative data is still emerging, the synthesis and evaluation of compound libraries incorporating this scaffold, alongside established scaffolds like piperidine and pyrrolidine, against specific biological targets will be crucial in fully elucidating its potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling a data-driven approach to scaffold selection and the discovery of new therapeutic agents.

References

Navigating the Research Landscape of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Guide on a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical step in the discovery pipeline. One such scaffold of interest is the tetrahydropyran (THP) moiety, valued for its favorable physicochemical properties. This guide focuses on (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a simple derivative of the THP ring.

It is important to note that a comprehensive review of peer-reviewed literature reveals a lack of direct comparative studies evaluating the performance of this compound against alternative compounds. The existing body of scientific work primarily features this compound as a synthetic intermediate or a fragment in the design of more complex molecules. Consequently, this guide will synthesize the available information on its properties and contextualize its potential applications within the broader field of medicinal chemistry, rather than presenting direct experimental comparisons.

Physicochemical Properties

The fundamental characteristics of this compound, as aggregated from chemical databases, are summarized below. These properties are crucial for its application in chemical synthesis and for predicting its behavior in biological systems.

PropertyValueSource
Molecular Formula C₆H₁₄ClNOPubChem
Molecular Weight 151.63 g/mol PubChem
CAS Number 1159599-89-9PubChem
Appearance Yellow to white solidCoolpharm Ltd
Purity ≥98%Coolpharm Ltd
Storage Keep sealed and keep from direct lightCoolpharm Ltd

The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in drug discovery, often used as a bioisosteric replacement for a cyclohexane ring.[1] This substitution can offer several advantages:

  • Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.[1] It also tends to lower the lipophilicity compared to its carbocyclic counterpart, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Modulation of pKa: The presence of the ether oxygen can influence the pKa of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic properties.[1]

  • Structural Rigidity: The THP ring is conformationally more restricted than a linear ether, which can be advantageous in locking a molecule into a bioactive conformation.[1]

The versatility of the THP scaffold is evident in its incorporation into a wide range of therapeutic agents, including those with antitumor, and antiviral activities.[2][3]

Synthetic Utility of this compound

Based on its structure, this compound serves as a valuable building block in organic synthesis. The primary amine handle allows for a variety of chemical transformations to build more complex molecular architectures.

Below is a generalized workflow illustrating how this compound might be utilized in a synthetic chemistry setting.

G cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Product start (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride reaction Coupling Reaction (e.g., Amide bond formation, Reductive amination) start->reaction Reactant product More Complex Molecule (e.g., Biologically active compound) reaction->product Yields

References

Safety Operating Guide

Proper Disposal of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride, a compound that requires careful handling due to its potential hazards.

This compound is classified as a corrosive substance and can cause serious eye damage[1]. Adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment.

Quantitative Data Summary

While comprehensive quantitative data for this compound is not extensively available, the following table summarizes key information for the compound and its close structural analogs. This data is crucial for understanding its physical and chemical characteristics, which inform safe handling and disposal procedures.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[1][2]
Molecular Weight 151.63 g/mol [1]
Appearance Yellow to white solid[2]
Purity ≥98%[2]
Primary Hazard Corrosive[1]
GHS Hazard Statement H318: Causes serious eye damage[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and chemically compatible container with a secure lid. The label should include the full chemical name and any associated hazard symbols.

  • Liquid Waste (Solutions): Collect solutions containing the compound in a separate, designated hazardous waste container. Do not mix with other waste streams to prevent potentially hazardous reactions. The container must be clearly labeled with the chemical name and concentration.

  • Do not dispose of this chemical down the drain[3].

3. Decontamination of Empty Containers:

  • Empty containers that have held this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent in which the compound is soluble (e.g., water or ethanol).

  • Collect the rinsate as hazardous liquid waste.

  • After triple-rinsing, deface or remove the original label from the container. The decontaminated container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

4. Neutralization of Small Quantities (for experienced personnel only):

  • For small spills or residual amounts, neutralization can be considered. This should only be performed by trained personnel.

  • Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda).

  • Slowly add the basic solution to the amine hydrochloride waste with constant stirring. Monitor the pH to ensure it reaches a neutral range (pH 6-8).

  • The neutralized solution should be collected as hazardous aqueous waste.

5. Final Disposal:

  • All collected solid and liquid hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company[4].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with local and national regulations[3].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste (Solution) waste_type->liquid Liquid container Empty Container waste_type->container Empty collect_solid Collect in labeled hazardous waste container solid->collect_solid collect_liquid Collect in labeled hazardous waste container liquid->collect_liquid decontaminate Triple-rinse with appropriate solvent container->decontaminate final_disposal Arrange for pickup by licensed hazardous waste disposal service collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect rinsate as hazardous liquid waste decontaminate->collect_rinsate dispose_container Dispose of decontaminated container as regular waste decontaminate->dispose_container collect_rinsate->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling (tetrahydro-2H-pyran-3-yl)methanamine hydrochloride (CAS No. 1159599-89-9).[1][2] Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[3] A full-face shield may be required for splash hazards.Protects against accidental splashes and contact with airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., Viton™ or Butyl rubber).[4] Nitrile gloves are not recommended for prolonged use.[4]Prevents skin contact and potential absorption.[5][6]
Body Protection A chemical-resistant laboratory coat, fully buttoned.[4]Protects against contamination of personal clothing.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][4] If engineering controls are insufficient, use a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge.[4][6]Minimizes the inhalation of dust or vapors.[3][5]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is crucial for minimizing risks during the handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep1 Conduct Risk Assessment prep2 Gather All Necessary Materials prep1->prep2 prep3 Inspect Personal Protective Equipment (PPE) prep2->prep3 prep4 Verify Fume Hood Functionality prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Work Within a Certified Chemical Fume Hood handle1->handle2 handle3 Dispense Chemical Carefully handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 cleanup1 Decontaminate Work Area handle4->cleanup1 cleanup2 Dispose of Contaminated PPE cleanup1->cleanup2 cleanup3 Segregate and Label Waste cleanup2->cleanup3 cleanup4 Store Waste in a Designated Area cleanup3->cleanup4

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : this compound waste should be classified as hazardous chemical waste.

  • Containerization : Use a dedicated, compatible, and clearly labeled "Halogenated Organic Waste" container with a secure screw-top cap.[4] Do not mix with non-halogenated waste.[4]

  • Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name.[4]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[3][7]

  • Disposal : Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7][8] In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite and place it in a sealed container for disposal.[4] For large spills, evacuate the area and follow institutional emergency procedures.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.